C14-4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C84H173N5O7 |
|---|---|
Peso molecular |
1365.3 g/mol |
Nombre IUPAC |
1-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol |
InChI |
InChI=1S/C84H173N5O7/c1-6-11-16-21-26-31-36-41-46-51-56-80(90)75-87(68-72-96-74-70-89(78-83(93)59-54-49-44-39-34-29-24-19-14-9-4)79-84(94)60-55-50-45-40-35-30-25-20-15-10-5)66-65-85-61-63-86(64-62-85)67-71-95-73-69-88(76-81(91)57-52-47-42-37-32-27-22-17-12-7-2)77-82(92)58-53-48-43-38-33-28-23-18-13-8-3/h80-84,90-94H,6-79H2,1-5H3 |
Clave InChI |
OQALBVGFAKJDAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CN(CCN1CCN(CC1)CCOCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCOCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Ionizable Lipid C14-4 for Advanced mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of advanced therapeutics is rapidly evolving, with messenger RNA (mRNA) technologies at the forefront of innovation. The success of mRNA-based vaccines and therapies is intrinsically linked to the development of sophisticated delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the most clinically advanced platform. A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in mRNA encapsulation, stability, and intracellular delivery. This technical guide provides a comprehensive overview of C14-4, a novel and highly effective ionizable lipid, designed for potent and safe mRNA delivery, particularly to challenging cell types like primary human T cells. We will delve into its chemical structure, physicochemical properties, and provide detailed protocols for the formulation and evaluation of this compound based LNPs.
Introduction to this compound
This compound is a synthetic ionizable cationic lipid that has demonstrated exceptional performance in the formulation of LNPs for mRNA delivery.[1][2] Its unique chemical architecture allows for efficient encapsulation of negatively charged mRNA molecules at an acidic pH and facilitates their release into the cytoplasm following cellular uptake.[3] A key feature of this compound is its ability to transfect primary human T cells with high efficiency and low cytotoxicity, a significant advantage over traditional methods like electroporation.[2][4][5] This makes this compound a compelling candidate for the development of ex vivo cell therapies, such as Chimeric Antigen Receptor (CAR)-T cell engineering.[2][6]
This compound: Structure and Physicochemical Properties
Chemical Structure
The chemical formula of this compound is C84H173N5O7, and its molecular weight is 1365.3 g/mol .[7] The structure of this compound is characterized by a multi-tailed hydrophobic region and a central amine-containing headgroup. This amphipathic nature is crucial for the self-assembly of lipids into nanoparticles and for their interaction with cell membranes.
Physicochemical Properties
The ionizable nature of this compound is central to its function. It possesses a pKa of approximately 6.5, meaning it is predominantly positively charged at the acidic pH used during LNP formulation (e.g., pH 4.0-5.0) and transitions to a more neutral state at physiological pH (7.4).[7] This pH-responsive behavior is critical for both mRNA encapsulation and endosomal escape.
| Property | Value | Reference |
| Molecular Formula | C84H173N5O7 | [7] |
| Molecular Weight | 1365.3 g/mol | [7] |
| pKa | ~6.5 | [7] |
| Appearance | Solution in ethanol | [7] |
| Purity | >95% (mixture of isomers) | [7] |
Experimental Protocols
Formulation of this compound Lipid Nanoparticles
The preparation of this compound LNPs is typically achieved through microfluidic mixing, which allows for precise control over particle size and polydispersity.[4]
Materials:
-
This compound (in ethanol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)
-
mRNA (in 50 mM sodium acetate buffer, pH 4.5)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Microfluidic mixing device
-
Syringe pumps
-
Dialysis tubing (e.g., 30 kDa MWCO)
Protocol:
-
Prepare the Lipid Mixture (Organic Phase):
-
Prepare the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA to a working concentration (e.g., 200 µg/mL) in 50 mM sodium acetate buffer (pH 4.5).[4]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture and the mRNA solution into separate syringes.
-
Set the flow rate ratio to 3:1 (aqueous:organic) with a total flow rate of 10 mL/min.[4]
-
Initiate the mixing process to form the LNPs.
-
-
Purification:
-
Storage:
-
Store the purified LNPs at 4°C for short-term use (up to one week). For longer-term storage, LNPs can be stored at -80°C with the addition of a cryoprotectant.[3]
-
Caption: Workflow for this compound LNP Formulation.
LNP Characterization
4.2.1 Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Protocol: Dilute a small aliquot of the LNP suspension in PBS. Analyze using a DLS instrument to determine the Z-average diameter and PDI. A PDI below 0.2 indicates a monodisperse population.[9]
4.2.2 mRNA Encapsulation Efficiency:
-
Method: Quant-iT RiboGreen assay or similar fluorescent dye-based assay.
-
Protocol:
-
Measure the fluorescence of the LNP sample. This represents the unencapsulated mRNA.
-
Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the fluorescence again. This represents the total mRNA.
-
Calculate the encapsulation efficiency using the formula: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%.
-
In Vitro Evaluation of this compound LNPs
4.3.1 Cell Culture:
-
Jurkat cells (an immortalized T-cell line) or primary human T cells are commonly used.
-
Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
4.3.2 Transfection Protocol:
-
Seed cells in a 96-well plate at a density of approximately 100,000 cells/well.[4]
-
Add this compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or eGFP) to the cells at various concentrations.
-
Incubate for 24-48 hours.
-
Analyze for reporter gene expression using a luminometer (for luciferase) or flow cytometry (for eGFP).
4.3.3 Cytotoxicity Assay:
-
Method: MTT, MTS, or a live/dead cell staining assay.
-
Protocol:
-
Following the transfection protocol, add the cytotoxicity reagent to the cells.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Normalize the results to untreated control cells.
-
Caption: In Vitro Evaluation of this compound LNPs.
Performance Data of this compound LNPs
In Vitro Transfection Efficiency
This compound LNPs have been shown to significantly enhance mRNA delivery to Jurkat cells compared to other LNP formulations and traditional transfection reagents like Lipofectamine.[2]
| Cell Type | Reporter Gene | LNP Formulation | Transfection Efficiency | Reference |
| Jurkat | Luciferase mRNA | This compound | Significantly higher than other formulations and Lipofectamine | [2] |
| Primary Human T cells | CAR mRNA | This compound | Equivalent to electroporation | [2] |
Cytotoxicity
A key advantage of this compound LNPs is their low cytotoxicity, especially when compared to electroporation for T cell engineering.
| Cell Type | Transfection Method | Viability | Reference |
| Primary Human T cells | This compound LNPs | High | [2] |
| Primary Human T cells | Electroporation | Significantly reduced | [2] |
In Vivo Biodistribution
In vivo studies in mice have shown that the biodistribution of LNPs can be influenced by their composition. While many LNP formulations tend to accumulate in the liver, modifications to the LNP composition can alter this distribution.
| LNP Formulation | Primary Organ of Accumulation | Reference |
| Standard LNPs | Liver | [10] |
| Modified LNPs | Can be tuned for extrahepatic delivery | [11] |
Signaling and Uptake Pathway
The cellular uptake of LNPs is primarily mediated by endocytosis. Once inside the endosome, the acidic environment triggers the protonation of the ionizable lipid, in this case, this compound. This leads to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm, where it can be translated into the protein of interest.
Caption: Cellular Uptake and mRNA Release Pathway.
Conclusion
The ionizable lipid this compound represents a significant advancement in the field of mRNA delivery. Its ability to efficiently transfect challenging cell types like primary human T cells with minimal cytotoxicity opens up new avenues for the development of safer and more effective cell-based therapies. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their own applications. As the field of mRNA therapeutics continues to expand, innovative delivery vehicles centered around lipids like this compound will undoubtedly play a crucial role in translating the promise of these therapies into clinical reality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]
- 8. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
C14-4 Lipid Nanoparticle: An In-depth Technical Guide to its Mechanism of Action in mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, with applications spanning from infectious disease vaccines to cancer immunotherapy. The success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and among the various proprietary ionizable lipids that form the core of these LNPs, C14-4 has garnered significant attention for its remarkable efficacy, particularly in the challenging task of transfecting T cells.[1][2][3] This technical guide provides a comprehensive overview of the this compound lipid nanoparticle system, detailing its mechanism of action, experimental validation, and key performance data.
This compound LNP Composition and Formulation
This compound is an ionizable cationic lipid that forms the cornerstone of the LNP formulation.[4] Its unique chemical structure allows for a pH-dependent charge, a critical feature for both mRNA encapsulation and endosomal escape.[4] A typical this compound LNP formulation consists of four key components:
-
Ionizable Cationic Lipid (this compound): Facilitates mRNA encapsulation at low pH and mediates endosomal escape within the cell.
-
Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine or DOPE): A helper lipid that contributes to the structural integrity of the nanoparticle and aids in membrane fusion processes.[5]
-
Cholesterol: Another structural "helper" lipid that enhances LNP stability and can promote membrane fusion, contributing to endosomal escape.[6]
-
PEGylated Lipid (e.g., DMG-PEG2000): A polyethylene glycol-conjugated lipid that provides a hydrophilic shield, preventing aggregation and reducing immunogenicity, thereby extending circulation time.[5]
The precise molar ratio of these components is crucial for the final characteristics and performance of the LNPs. A commonly cited molar ratio for this compound LNPs effective in T-cell transfection is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000) .[1][7]
Mechanism of Action: From Formulation to Protein Expression
The journey of an mRNA molecule encapsulated within a this compound LNP from administration to protein translation is a multi-step process, with the mechanism of endosomal escape being the most critical and defining feature of this delivery system.
mRNA Encapsulation
The process begins with the formulation of the LNPs, typically through rapid mixing of an ethanolic lipid solution with an aqueous solution containing mRNA at an acidic pH (around 4.0-4.5).[1][4][7] At this low pH, the tertiary amine group of the this compound lipid becomes protonated, acquiring a positive charge. This positive charge allows for electrostatic interactions with the negatively charged phosphate backbone of the mRNA, leading to the condensation and efficient encapsulation of the mRNA within the forming lipid nanoparticle core.[4][5]
Cellular Uptake
Once administered, the near-neutral surface charge of the this compound LNPs at physiological pH (around 7.4) minimizes non-specific interactions with cells and proteins in the bloodstream, contributing to their stability and biocompatibility.[4] Cellular uptake of LNPs is primarily mediated by endocytosis, a process where the cell membrane engulfs the nanoparticle to form an endosome.[4] The specific endocytic pathway can vary depending on the cell type.
Endosomal Escape: The Critical Step
Following endocytosis, the LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic. This drop in pH is the key trigger for the this compound mediated endosomal escape.[4] As the pH within the endosome decreases to approximately 6.5, which is the apparent pKa of this compound, the this compound lipids within the LNP become protonated and positively charged.[4]
This protonation is believed to initiate a two-fold mechanism for membrane disruption:
-
Electrostatic Interactions: The newly acquired positive charge on the this compound lipids facilitates electrostatic interactions with negatively charged lipids present in the endosomal membrane.[8]
-
Structural Reorganization: This interaction is thought to induce a phase transition of the lipid mixture from a bilayer to a non-bilayer, inverted hexagonal (HII) phase.[8] This structural reorganization destabilizes the endosomal membrane, leading to the formation of pores or the complete rupture of the endosome.
This disruption of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated by the cellular machinery (ribosomes) to produce the protein of interest.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound LNPs, compiled from various studies.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Value | Reference(s) |
| Lipid Molar Ratio | 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000) | [1][7] |
| Average Diameter (Z-average) | 70.17 nm - <100 nm | [1][2] |
| Polydispersity Index (PDI) | < 0.2 | [1] |
| mRNA Encapsulation Efficiency | > 85% | [9] |
| Apparent pKa | 6.5 | [4] |
Table 2: In Vitro Transfection Efficiency of this compound LNPs
| Cell Type | mRNA Cargo | Key Findings | Reference(s) |
| Jurkat Cells | Luciferase mRNA | Significantly higher luciferase expression compared to Lipofectamine. Optimal dose identified as 30 ng. | [2] |
| Jurkat Cells | eGFP-mRNA | Dose-dependent increase in eGFP expression. | [1][7] |
| Primary Human T Cells | Luciferase mRNA | Dose-dependent luciferase expression with minimal cytotoxicity. Purified this compound LNPs showed significantly higher expression than crude formulations. | [2] |
| Primary Human T Cells | CAR mRNA | Induced CAR expression at levels equivalent to electroporation with substantially reduced cytotoxicity. | [2][3] |
| JEG-3 Cells | Luciferase mRNA | Significantly higher luciferase expression compared to Lipofectamine. | [9] |
Table 3: In Vivo Performance of this compound LNPs
| Animal Model | mRNA Cargo | Route of Administration | Key Findings | Reference(s) |
| Mice | mCherry mRNA | Intravenous | Selective delivery to monocytes. | [10] |
| Pregnant Mice | Luciferase mRNA | Intravenous | Higher spleen delivery ratios in non-pregnant mice compared to pregnant mice, suggesting extrahepatic delivery. | |
| Pregnant Mice | VEGF mRNA | Intravenous | Significantly elevated serum levels of VEGF at 6 hours post-treatment. |
Experimental Protocols
This section provides a detailed methodology for the formulation and in vitro evaluation of this compound LNPs for mRNA delivery to T cells, synthesized from publicly available protocols.
Protocol 1: this compound LNP Formulation using Microfluidic Mixing
Materials:
-
This compound ionizable lipid (in ethanol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)
-
eGFP-mRNA (or other mRNA of interest)
-
50 mM Sodium Acetate buffer, pH 4.5 (RNase-free)
-
Ethanol (200 proof, RNase-free)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., from Precision NanoSystems)
-
Dialysis cassette (e.g., 30 kDa MWCO)
Procedure:
-
Preparation of Ethanolic Lipid Mixture:
-
Prepare stock solutions of each lipid in absolute ethanol. Heating may be required for complete dissolution.[4]
-
In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a final molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).[1][7] Mix thoroughly by pipetting.
-
-
Preparation of Aqueous mRNA Solution:
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.
-
Set the flow rate ratio to 3:1 (aqueous:ethanolic) and the total flow rate to 10 mL/min.[1][7]
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs with encapsulated mRNA.
-
-
Purification and Buffer Exchange:
-
Characterization:
-
Determine the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Electrophoresis.
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[4]
-
-
Storage:
Protocol 2: In Vitro Transfection of Activated Primary Human T Cells
Materials:
-
Purified this compound LNPs encapsulating eGFP-mRNA (from Protocol 1)
-
Primary Human T Cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)
-
Anti-CD3 and Anti-CD28 antibodies for T cell activation
-
96-well cell culture plates
-
Flow cytometer
-
DAPI stain
Procedure:
-
T Cell Activation:
-
Activate primary human T cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies for 3 days prior to transfection.[1]
-
-
Cell Seeding:
-
LNP Treatment:
-
Incubation:
-
Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Analysis of eGFP Expression:
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Overall mechanism of action for this compound LNP-mediated mRNA delivery.
Caption: Experimental workflow for this compound LNP formulation and T cell transfection.
Conclusion
The this compound lipid nanoparticle system represents a significant advancement in mRNA delivery technology, particularly for challenging applications such as ex vivo T cell engineering.[2][3] Its mechanism of action, centered around the pH-responsive nature of the this compound ionizable lipid, allows for efficient mRNA encapsulation and, crucially, effective endosomal escape, leading to robust protein expression. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers looking to leverage this potent delivery platform. As research continues, further optimization of LNP components and a deeper understanding of their interactions with cellular pathways will undoubtedly unlock even greater potential for mRNA-based therapeutics.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. korambiotech.com [korambiotech.com]
- 8. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to C14-4 Ionizable Lipid for Advanced Drug Delivery
Introduction
This compound is a novel, ionizable cationic lipid that has garnered significant attention within the drug development community for its remarkable efficacy in formulating lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, particularly messenger RNA (mRNA).[1][2] Its unique chemical structure enables high transfection efficiency, especially in challenging cell types like primary human T cells, while maintaining low cytotoxicity.[1][2][3] This technical guide provides a comprehensive overview of the this compound ionizable lipid, including its physicochemical properties, formulation strategies, and detailed experimental protocols to facilitate its application in preclinical and translational research.
Physicochemical Properties of this compound
The this compound lipid is characterized by its distinct chemical structure, which is fundamental to its function in mRNA delivery.
-
Chemical Name: 1,1'-[[2-[2-[4-[2-[--INVALID-LINK--amino]ethyl]-1-piperazinyl]ethoxy]ethyl]imino]bis-2-tetradecanol[4]
The ionizable nature of this compound is a key attribute, with a pKa of 6.5.[4] This property allows the lipid to be near-neutral at physiological pH, minimizing toxicity, and to become protonated and positively charged within the acidic environment of the endosome.[5] This charge transition is critical for the endosomal escape of the LNP and the subsequent release of its mRNA payload into the cytoplasm.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and its performance in LNP formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 1365.30 g/mol | [1][4] |
| pKa | 6.5 | [4] |
| Appearance | Liquid | [1] |
| Solubility | Ethanol: 10 mg/mL, DMSO: 100 mg/mL | [1][4] |
Table 2: Performance Metrics of this compound Containing Lipid Nanoparticles
| Parameter | Value | Experimental Conditions | Reference |
| Particle Size (Diameter) | 65.19 nm - 70.17 nm | DLS measurement | [3] |
| mRNA Encapsulation Efficiency | 86.3% - 92.5% | Ribogreen assay | [3] |
| Optimal mRNA Dose (in Jurkat cells) | 30 ng / 60,000 cells | Luciferase expression assay | [1][3] |
| Cell Viability (in T cells) | 76% - 78% | Compared to 31% with electroporation | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound in research and development.
Protocol 1: Preparation of this compound Containing Lipid Nanoparticles
This protocol describes the formulation of LNPs using a microfluidic mixing approach.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA (e.g., encoding Luciferase or a Chimeric Antigen Receptor)
-
Ethanol (absolute, RNase-free)
-
Sodium Acetate buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol to prepare individual stock solutions.[5]
-
Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions to achieve a desired molar ratio. A commonly used ratio for T cell transfection is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000).[2]
-
Prepare Aqueous mRNA Solution: Dilute the mRNA to a concentration of approximately 0.2 mg/mL in 50 mM sodium acetate buffer (pH 4.0).[5]
-
Microfluidic Mixing: Set up the microfluidic mixing device with a flow rate ratio of 3:1 (aqueous:ethanolic).[5] The ethanolic lipid mixture and the aqueous mRNA solution are simultaneously injected into the device to facilitate the self-assembly of LNPs.
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.[5]
-
Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the mRNA encapsulation efficiency using a Ribogreen assay.[3][5]
-
Sterilization and Storage: Filter-sterilize the LNP solution through a 0.22 µm filter.[5] Store the LNPs at 4°C for short-term use (up to one week) or at -80°C with a cryoprotectant for long-term storage.[5]
Protocol 2: In Vitro Transfection of Primary Human T Cells
This protocol outlines the procedure for delivering mRNA to primary human T cells using this compound LNPs.
Materials:
-
This compound LNPs encapsulating the mRNA of interest
-
Primary human T cells
-
Complete RPMI medium
-
Anti-CD3 and Anti-CD28 antibodies for T cell activation
-
96-well plates
-
Flow cytometer
Procedure:
-
T Cell Activation: Activate primary human T cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies for 3 days.[8]
-
Cell Seeding: Seed the activated T cells in a 96-well plate at a density of 100,000 cells per well.[8]
-
LNP Treatment: Dilute the this compound LNPs to the desired mRNA concentration in complete RPMI medium and add to the cells.
-
Incubation: Incubate the cells with the LNPs for 48 hours at 37°C and 5% CO₂.[8]
-
Analysis:
-
Protein Expression: Analyze the expression of the protein encoded by the delivered mRNA using flow cytometry. For example, if delivering CAR mRNA, stain for CAR expression on the T cell surface.[3]
-
Cell Viability: Assess cell viability using a suitable assay, such as DAPI staining followed by flow cytometry.[3]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes involving this compound LNPs.
Caption: LNP Endosomal Escape Pathway.
Caption: LNP Formulation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
The Pivotal Role of C14-4's pKa in High-Efficiency mRNA Transfection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The ionizable lipid C14-4 has emerged as a frontrunner in the development of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery, particularly for challenging applications such as T cell engineering. Its efficacy is intrinsically linked to its apparent acid dissociation constant (pKa), a critical parameter that governs the formulation's ability to encapsulate, deliver, and release its mRNA payload. This technical guide provides an in-depth exploration of the pKa of this compound, its central role in the mechanism of transfection, and detailed experimental protocols for its characterization and application.
The Significance of pKa in LNP-Mediated Transfection
The apparent pKa of an ionizable lipid within an LNP formulation is the pH at which 50% of the lipid molecules are ionized. This property is paramount for the successful delivery of mRNA. An optimal pKa allows the LNP to maintain a near-neutral charge at physiological pH (~7.4), minimizing toxicity and non-specific interactions in the bloodstream. Upon endocytosis into the target cell, the LNP is trafficked into the endosome, where the pH progressively drops to 5.0-6.5. This acidic environment protonates the ionizable lipid, leading to a net positive charge on the LNP. This charge switch is the key to endosomal escape, a critical bottleneck in intracellular drug delivery.
The ionizable lipid this compound possesses an apparent pKa of approximately 6.5, positioning it in the optimal range for efficient transfection.[1] This specific pKa value ensures that this compound-containing LNPs become positively charged within the late endosome, facilitating the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm for translation.
Quantitative Data on this compound LNP Formulations
The physicochemical properties of this compound LNPs are critical for their transfection efficiency. The following tables summarize key quantitative data from various studies.
| LNP Formulation Component | Molar Ratio (%) | Reference |
| This compound | 35 | [2] |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 16 | [2] |
| Cholesterol | 46.5 | [2] |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 2.5 | [2] |
| Cell Type | LNP Diameter (nm) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency (%) | Transfection Efficiency (% positive cells) | Reference |
| Jurkat Cells | 70.17 | <0.3 | ~92.5 (crude), ~86.3 (purified) | Not specified as % | [3] |
| Primary Human T Cells | 65.19 | <0.3 | ~86.3 | Not specified as % | [3] |
| Jurkat Cells | <100 | Low | Good | High (dose-dependent) | [4] |
| Primary Human T Cells | 78.3 ± 2.3 | 0.201 ± 0.006 | 97.0 ± 0.5 | High (comparable to electroporation) | [5] |
The Mechanism of this compound Mediated Endosomal Escape
The protonation of this compound in the acidic endosomal environment is the trigger for a cascade of events leading to mRNA release into the cytoplasm.
Caption: this compound LNP endosomal escape pathway.
The positively charged this compound molecules interact with negatively charged lipids in the endosomal membrane, leading to the destabilization of the membrane structure.[6] This disruption allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated by the cellular machinery to produce the protein of interest.
Experimental Protocols
Determination of Apparent pKa using TNS Assay
The apparent pKa of this compound LNPs can be determined using a fluorescent probe such as 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS). TNS exhibits low fluorescence in aqueous environments but fluoresces intensely upon binding to hydrophobic pockets, such as those exposed on the surface of LNPs upon protonation of the ionizable lipid.
Caption: Workflow for pKa determination by TNS assay.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 10.[1]
-
Prepare blank LNPs (without mRNA) using the formulation of interest.
-
Dilute the blank LNPs in each of the prepared pH buffers.[1]
-
Prepare a stock solution of TNS in DMSO (e.g., 300 µM).[1]
-
Add a small volume of the TNS stock solution to each LNP dilution.[1]
-
Incubate the samples at room temperature, protected from light.
-
Measure the fluorescence intensity of each sample using a fluorescence spectrophotometer with an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 425 nm.[1]
-
Plot the fluorescence intensity as a function of pH.
-
The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.
LNP Formulation using Microfluidics
Microfluidics offers a reproducible and scalable method for LNP formulation.
Caption: Workflow for microfluidic LNP formulation.
Methodology:
-
Prepare the lipid mixture by dissolving this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratios.[2]
-
Prepare the aqueous phase by dissolving the mRNA in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).[2]
-
Load the organic and aqueous phases into separate syringes.
-
Set up a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems).
-
Pump the two solutions through the microfluidic chip at a controlled flow rate ratio (e.g., 3:1 aqueous to organic).[2] The rapid mixing of the two streams induces the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.[2]
-
Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.
In Vitro Transfection of T Cells
Methodology:
-
Cell Culture: Culture Jurkat cells or primary human T cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and IL-2 for primary T cells). For primary T cells, activation with anti-CD3/CD28 beads prior to transfection is often necessary.[2]
-
Seeding: Seed the cells in a multi-well plate at a desired density (e.g., 1 x 10^6 cells/mL).[5]
-
LNP Treatment: Add the this compound LNPs encapsulating the mRNA of interest to the cell culture at various concentrations.
-
Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake and protein expression.[4]
-
Analysis: Analyze the transfection efficiency by methods such as flow cytometry for fluorescent reporter proteins (e.g., GFP) or a luciferase assay for luciferase reporter. Cell viability can be assessed using assays like MTT or by using a viability dye (e.g., DAPI or 7-AAD) in flow cytometry.[2][5]
Flow Cytometry Analysis of CAR Expression
Methodology:
-
Cell Preparation: After transfection with CAR mRNA-LNPs, harvest the T cells and wash them with a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).
-
Staining: Stain the cells with a fluorescently labeled antibody or protein that specifically binds to the extracellular domain of the CAR (e.g., a labeled anti-Fab antibody or a recombinant target antigen).[5]
-
Incubation: Incubate the cells with the staining reagent for a specified time on ice, protected from light.
-
Washing: Wash the cells to remove unbound staining reagent.
-
Viability Staining: Resuspend the cells in a buffer containing a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.[5]
-
Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the CAR-specific stain in the live cell population.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of CAR-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of CAR expression.[5]
Intracellular Signaling Pathways
While the primary mechanism of this compound LNP action is the pH-dependent endosomal escape, the introduction of foreign lipid and mRNA molecules into a cell can trigger intracellular signaling pathways. Recent studies have shown that LNP-mediated mRNA delivery can activate the Toll-like receptor (TLR) pathways, specifically TLR3 and TLR4, leading to an innate immune response. Furthermore, LNP/mRNA complexes have been observed to induce the Unfolded Protein Response (UPR), a cellular stress response. Understanding these off-target effects is crucial for the development of safer and more effective LNP-based therapeutics.
Conclusion
The ionizable lipid this compound, with its finely tuned pKa of 6.5, is a powerful tool for the efficient delivery of mRNA to challenging cell types like T cells. Its ability to navigate the endo-lysosomal pathway and facilitate endosomal escape is central to its success. By understanding the principles behind its mechanism of action and employing robust experimental protocols for formulation and characterization, researchers can harness the full potential of this compound for the development of next-generation mRNA therapeutics and engineered cell therapies.
References
- 1. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. Lipid nanoparticles outperform electroporation in mRNA-based CAR T cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of C14-4 in T Cell Engineering: A Technical Guide
An In-depth Examination of C14-4 Lipid Nanoparticles for Advanced T Cell Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, an ionizable lipid, and its pivotal role in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA to T lymphocytes. While not a biological signaling molecule with an intrinsic function within T cells, this compound is a critical component of a synthetic delivery system that facilitates the genetic engineering of these immune cells for therapeutic applications, most notably in the field of Chimeric Antigen Receptor (CAR) T cell therapy. This document details the quantitative performance, experimental protocols, and underlying workflows associated with this compound LNP-mediated T cell engineering.
Quantitative Performance of this compound Lipid Nanoparticles in T Cell Transfection
The efficacy of this compound containing LNPs has been benchmarked against traditional methods like electroporation and other LNP formulations. The primary metrics for evaluation are transfection efficiency and cell viability.
Table 1: Biophysical Characteristics of this compound LNPs for eGFP-mRNA Delivery [1]
| Parameter | Value |
| Lipid Molar Ratio (this compound:DOPE:Cholesterol:DMG-PEG) | 35:16:46.5:2.5 |
| Aqueous Phase | 200 μg/ml eGFP-mRNA in 50 mM sodium acetate, pH 4.5 |
| Total Flow Rate (Microfluidic Mixing) | 10 ml/min |
| Flow Rate Ratio (mRNA:lipid) | 3:1 |
| mRNA Encapsulation Efficiency | Good (Specific percentage not detailed in the application note) |
Table 2: Transfection Efficiency and Viability of this compound LNPs in Jurkat Cells [1]
| eGFP-mRNA Concentration | Time Point | Transfection Efficiency (% eGFP+ cells) | Cell Viability (% DAPI- cells) |
| 125 ng/ml | 24 hours | (Data not specified) | (Data not specified) |
| 250 ng/ml | 48 hours | Optimal expression observed | High |
| 500 ng/ml | 72 hours | (Data not specified) | High |
Note: The application note from Cayman Chemical states that eGFP expression increased in a dose-dependent manner and that cell viability was maintained at high levels across the tested concentrations.
Table 3: Comparative Performance of this compound LNPs for CAR T Cell Engineering [2][3][4]
| Delivery Method | CAR Expression Level | Cytotoxicity | Cancer-Killing Activity |
| This compound LNP Treatment | Equivalent to electroporation | Substantially reduced compared to electroporation | Elicited potent cancer-killing activity |
| Electroporation | (Baseline for comparison) | Higher cytotoxicity | Elicited potent cancer-killing activity |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature for the use of this compound LNPs in T cell engineering.
Preparation of this compound Lipid Nanoparticles[1]
-
Organic Phase Preparation: A lipid mixture is prepared in ethanol with a molar ratio of 35:16:46.5:2.5 for this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG(2000)), respectively.
-
Aqueous Phase Preparation: The mRNA cargo (e.g., eGFP-mRNA or CAR-mRNA) is prepared in an aqueous buffer of 50 mM sodium acetate at pH 4.5. A typical concentration is 200 μg/ml.
-
Microfluidic Mixing: The organic and aqueous phases are mixed using a microfluidic device. The total flow rate is maintained at 10 ml/min with a flow rate ratio of 3:1 (aqueous:lipid).
-
Dialysis: The resulting LNP solution is dialyzed to remove ethanol and unencapsulated mRNA.
Transfection of Jurkat Cells with this compound LNPs[1]
-
Cell Seeding: Jurkat cells, an immortalized T cell line, are seeded in 96-well plates at a density of 100,000 cells per well.
-
LNP Treatment: this compound mRNA LNPs are added to the cell media to achieve final eGFP-mRNA concentrations of 125, 250, or 500 ng/ml.
-
Incubation: The cells are incubated with the LNPs for 24, 48, or 72 hours.
-
Analysis: Post-incubation, cells are stained with a viability dye such as DAPI (1 μg/ml) and analyzed by flow cytometry to determine transfection efficiency (% of eGFP-positive cells) and viability (% of DAPI-negative cells).
Transfection of Primary Human T Cells with this compound LNPs[1]
-
T Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are enriched from whole blood using density centrifugation. Monocytes are depleted by adherence to plastic.
-
T Cell Activation: Primary T cells are activated using plate-bound anti-CD3 and soluble anti-CD28 antibodies for three to six days. Optimal protein expression was noted with a three-day activation period.
-
LNP Incubation: Activated primary human T cells are incubated with this compound LNPs containing the mRNA of interest (e.g., 250 ng/ml eGFP-mRNA) for 24 to 72 hours. An incubation period of 48 hours was found to be optimal for expression.
-
Analysis: Transfection efficiency and cell viability are assessed using flow cytometry.
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in utilizing this compound LNPs for T cell engineering.
Caption: Workflow for the preparation of this compound mRNA lipid nanoparticles.
Caption: Experimental workflow for transfecting primary T cells with this compound LNPs.
Caption: Conceptual pathway of LNP-mediated mRNA delivery into a T cell.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
C14-4 literature review and citations
An in-depth analysis of the ionizable lipid C14-4 reveals its critical role in the development of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery, particularly in the challenging context of T cell engineering.[1][2][3] this compound is an ionizable cationic lipid characterized by a pKa of 6.5, a property that is central to its function.[4] This pKa value allows LNPs formulated with this compound to maintain a near-neutral charge at physiological pH and become positively charged in the acidic environment of endosomes. This charge transition is crucial for the endosomal escape of the mRNA cargo.[2][5]
Lipid nanoparticles incorporating this compound have demonstrated high transfection efficiency with low cytotoxicity, outperforming traditional transfection methods like electroporation in T cells.[1][3] The optimization of LNP formulations containing this compound has been a key focus of research, with studies showing that adjusting the molar ratios of other lipid components, such as phospholipids and cholesterol, can significantly enhance mRNA delivery.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound lipid nanoparticles.
Table 1: Physicochemical Properties of this compound LNPs
| Formulation | Diameter (nm) | mRNA Concentration (ng/µL) | Reference |
| This compound (Crude) | 70.17 | 35.6 | [1] |
| This compound (Purified) | 65.19 | 29.8 | [1] |
Table 2: In Vitro Transfection Efficiency of this compound LNPs in Jurkat Cells
| LNP Formulation | mRNA Dose (ng) | Luciferase Expression (Relative Luminescence Units) | Cell Viability (%) | Reference |
| This compound | 30 | ~1.5 x 10^7 | ~95% | [1] |
| Lipofectamine | 30 | ~5.0 x 10^6 | Not specified | [1] |
Table 3: CAR Expression and Viability in Primary Human T Cells
| Delivery Method | CAR Expression (%) | Cell Viability (%) | Reference |
| This compound LNPs | ~30-40% | ~80% | [1] |
| Electroporation | ~30-40% | ~50% | [1] |
Signaling Pathways and Experimental Workflows
The mechanism of action for this compound-containing LNPs does not involve a classical signaling pathway but rather the cellular endocytic pathway to deliver their mRNA payload. The experimental workflow for identifying and optimizing this compound involved a systematic screening process.
Experimental Protocols
Lipid Nanoparticle Formulation
The formulation of this compound LNPs is typically achieved through microfluidic mixing.[1][8]
-
Preparation of Lipid Stock Solution: An ethanolic solution of the lipids is prepared. For the initial this compound formulation, the molar ratio of this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) is typically set.
-
Preparation of Aqueous mRNA Solution: The mRNA is diluted in an acidic buffer, commonly 50 mM sodium acetate at pH 4.0.[5]
-
Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA solution are mixed using a microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol).[5]
-
Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4. The LNPs can then be concentrated using centrifugal filters.[5]
Cell Culture and In Vitro Transfection
-
Cell Lines: Jurkat cells, an immortalized human T cell line, are often used for initial screening.[1][7] Primary human T cells are used for validation and functional assays.[1]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 100,000 cells per well.[7]
-
LNP Treatment: this compound LNPs encapsulating mRNA (e.g., luciferase or CAR mRNA) are diluted in complete cell culture media and added to the cells at various concentrations.[7]
-
Incubation: The cells are incubated with the LNPs for a specified period, typically 24 to 48 hours, to allow for cellular uptake and protein expression.[7]
Luciferase Assay for Transfection Efficiency
-
Cell Lysis: After incubation, the cells are washed with PBS and lysed using a suitable lysis buffer.
-
Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The luminescence intensity is proportional to the amount of luciferase protein expressed, which serves as a reporter for mRNA delivery efficiency.[1]
Cytotoxicity Assay
-
Cell Treatment: Cells are treated with this compound LNPs under the same conditions as the transfection assay.
-
Viability Staining: After the desired incubation period (e.g., 24 hours), a cell viability reagent (such as CellTiter-Glo® or a dye like DAPI) is added to the cells.[7]
-
Measurement: The viability is quantified by measuring luminescence or by flow cytometry, depending on the reagent used. The results are typically normalized to untreated control cells to determine the percentage of viable cells.[1]
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
C14-4 for Non-Viral Gene Delivery: A Technical Guide
Introduction
The landscape of gene therapy is rapidly evolving, with non-viral vectors gaining prominence due to their enhanced safety profile compared to viral counterparts. Among these, lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA). Central to the success of LNPs is the development of ionizable cationic lipids that facilitate high encapsulation efficiency, prolonged circulation, and effective endosomal escape. C14-4 is a novel ionizable lipid that has demonstrated exceptional potential for the delivery of mRNA, particularly to challenging cell types like primary human T cells, a critical component of CAR-T cell immunotherapy.[1][2] This technical guide provides an in-depth overview of this compound, its formulation into LNPs, experimental protocols for its use, and a summary of its performance characteristics for researchers, scientists, and drug development professionals.
This compound: An Overview
This compound is an ionizable cationic lipid characterized by a pKa of 6.5.[3] This property is crucial for its function in gene delivery. At an acidic pH, such as during the formulation process, this compound is positively charged, enabling the electrostatic encapsulation of negatively charged mRNA.[4] Upon entering the neutral pH environment of the bloodstream, this compound becomes near-neutral, reducing non-specific interactions and prolonging circulation time.[3] Once endocytosed by target cells, the acidic environment of the endosome protonates this compound, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.[3][5]
This compound Lipid Nanoparticle Formulation
This compound is typically formulated into LNPs with the inclusion of helper lipids to ensure stability and functionality. A common formulation consists of this compound, a phospholipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid like 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000).[6][7] The molar ratio of these components is a critical parameter that influences the physicochemical properties and biological activity of the LNPs.
Quantitative Data on this compound LNP Formulations
| Parameter | Value | Reference |
| Lipid Composition | This compound, DOPE, Cholesterol, DMG-PEG2000 | [6][7] |
| Molar Ratio | 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000) | [6] |
| Particle Size (Diameter) | 70 - 125 nm | [1][7] |
| Polydispersity Index (PDI) | < 0.3 | [1] |
| mRNA Encapsulation Efficiency | > 85% | [8] |
| Zeta Potential | Near-neutral at physiological pH | [3] |
| Storage Stability | Stable for at least one week at 4°C. For longer storage, freezing at -80°C with a cryoprotectant is recommended. | [3] |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, a method that allows for precise control over particle size and polydispersity.
Materials:
-
This compound in ethanol
-
1,2-dioleoyl-sn-glycero-3-PE (DOPE) in ethanol
-
Cholesterol in ethanol
-
DMG-PEG(2000) in ethanol
-
mRNA in 50 mM sodium acetate, pH 4.0
-
Microfluidic mixing device and cartridges
-
Dialysis cassette (e.g., 20,000 MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG(2000) in absolute ethanol. Ensure all lipids are fully dissolved, warming gently if necessary.[3]
-
Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).[6]
-
Prepare Aqueous mRNA Solution: Dilute the mRNA to a working concentration (e.g., 0.2 mg/mL) in 50 mM sodium acetate, pH 4.0.[3]
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. A typical total flow rate is 10 mL/min with a flow rate ratio of 3:1 (aqueous:ethanolic).[6]
-
LNP Formation: Load the ethanolic lipid mixture and the aqueous mRNA solution into separate syringes and initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
Dialysis: Immediately after formation, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.[6]
-
Characterization: Characterize the LNPs for particle size, PDI, and mRNA encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent RNA quantification assay, respectively.[6]
-
Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.[3]
In Vitro Transfection of Primary Human T Cells
This protocol outlines the transfection of activated primary human T cells with this compound LNPs encapsulating mRNA.
Materials:
-
Primary human T cells
-
Complete RPMI medium
-
Anti-CD3 and anti-CD28 antibodies
-
This compound LNPs encapsulating reporter mRNA (e.g., eGFP)
-
96-well plates
-
Flow cytometer
Procedure:
-
T Cell Activation: Activate primary human T cells using plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (5 µg/mL) antibodies for 3 days in complete RPMI medium.[6]
-
Cell Seeding: Seed the activated T cells in a 96-well plate at a density of 100,000 cells per well.[6]
-
LNP Treatment: Dilute the this compound LNPs to the desired final mRNA concentrations (e.g., 125, 250, or 500 ng/mL) in complete media and add to the cells.[6]
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.[6]
-
Analysis: Analyze the cells for reporter protein expression (e.g., eGFP) using flow cytometry. Cell viability can be assessed concurrently using a viability dye like DAPI.[6]
Quantitative Data on In Vitro Performance
| Cell Type | Transfection Efficiency | Cytotoxicity | Reference |
| Jurkat Cells | Maximal eGFP expression at 48 hours. High expression at all tested doses (125-500 ng/mL mRNA). | Minimal cytotoxicity observed. A small decrease in viability at the highest dose after 72 hours. | [6] |
| Primary Human T Cells | Dose-dependent increase in eGFP expression. Comparable CAR expression to electroporation. | High cell viability maintained across a range of mRNA doses. Significantly reduced cytotoxicity compared to electroporation. | [1][6] |
Cytotoxicity Assay
A common method to assess the cytotoxicity of LNP formulations is the use of a viability dye in conjunction with flow cytometry, as described in the transfection protocol. This allows for the simultaneous assessment of transfection efficiency and cell viability in the same cell population. For a more dedicated cytotoxicity assessment, assays such as the MTT or LDH assay can be employed.
Mechanism of this compound Mediated Gene Delivery
The delivery of mRNA to the cytoplasm of target cells by this compound LNPs involves a series of steps, beginning with cellular uptake and culminating in the release of the mRNA from the endosome.
-
Cellular Uptake: LNPs are internalized by cells through endocytosis.[3]
-
Endosomal Trafficking: The LNPs are trafficked into early endosomes, which mature into late endosomes and lysosomes. This process is accompanied by a drop in pH within the endosomal lumen.[5]
-
Endosomal Escape: The acidic environment of the endosome protonates the this compound lipid, causing it to become positively charged. This leads to an interaction with the anionic lipids of the endosomal membrane, destabilizing the membrane and facilitating the release of the mRNA cargo into the cytoplasm.[3][5]
-
Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jclinmedsurgery.com [jclinmedsurgery.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C14-4 LNP Preparation for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation and characterization of C14-4 lipid nanoparticles (LNPs) for the encapsulation and delivery of messenger RNA (mRNA). The protocols outlined below are intended for research purposes and are based on established methodologies in the field.
Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably highlighted by their use in mRNA-based vaccines. The ionizable lipid this compound has been identified as a potent component for creating LNPs capable of efficiently delivering mRNA to challenging cell types, such as primary human T cells, for applications like chimeric antigen receptor (CAR) T cell engineering.[1] This document details the preparation of an optimized this compound based LNP formulation, referred to as B10, and the subsequent characterization of the resulting nanoparticles.[2]
Materials and Reagents
Lipids and mRNA
-
Ionizable Cationic Lipid: this compound
-
Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
mRNA encoding the protein of interest (e.g., Luciferase, CAR)
Buffers and Solvents
-
Ethanol (200 proof, molecular biology grade)
-
Sodium Acetate Buffer (50 mM, pH 4.5)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100
-
Quant-iT RiboGreen RNA Assay Kit
Experimental Protocols
Preparation of Stock Solutions
-
Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol. The concentrations should be calculated to achieve the desired molar ratios in the final lipid mixture. For the optimized B10 formulation, the molar ratio is 45:20:32.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).[2]
-
mRNA Stock Solution: Resuspend the mRNA in a nuclease-free buffer, such as 50 mM sodium acetate at pH 4.5, to a final concentration of 200 µg/mL.[3]
This compound LNP Formulation using Microfluidics
This protocol utilizes a microfluidic mixing device to ensure rapid and reproducible LNP formation.
-
Prepare the Organic Phase (Lipid Mix):
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions (this compound, DOPE, cholesterol, and DMG-PEG2000) in ethanol to achieve the B10 molar ratio of 45:20:32.5:2.5.[2]
-
Vortex the lipid mixture to ensure it is homogenous.
-
-
Prepare the Aqueous Phase (mRNA Solution):
-
Use the 200 µg/mL mRNA stock solution in 50 mM sodium acetate buffer (pH 4.5).[3]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the organic phase (lipid mix) and the aqueous phase (mRNA solution) into separate syringes.
-
Set the flow rate ratio to 3:1 (aqueous phase:organic phase).[3]
-
Set the total flow rate to 10 mL/min.[3]
-
Initiate the flow to mix the two phases in the microfluidic chip, resulting in the self-assembly of LNPs.
-
Collect the resulting LNP solution.
-
-
Dialysis:
-
To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).[3]
-
-
Storage:
-
Store the purified this compound LNPs at 4°C for short-term use.
-
Figure 1: Experimental workflow for the preparation of this compound LNPs encapsulating mRNA.
Characterization of this compound LNPs
-
Dilute a small aliquot of the LNP solution in PBS.
-
Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).
-
Acceptable LNPs typically have a diameter of less than 100 nm and a PDI below 0.2, indicating a uniform particle size distribution.[3]
-
Dilute the LNP sample in an appropriate low-salt buffer.
-
Measure the zeta potential using a suitable instrument.
-
The zeta potential provides information about the surface charge of the LNPs, which influences their stability and interaction with cells.
The encapsulation efficiency is determined using the Quant-iT RiboGreen assay, which measures the amount of accessible (unencapsulated) mRNA versus the total amount of mRNA after lysing the LNPs.
-
Prepare a RiboGreen working solution by diluting the RiboGreen reagent in TE buffer as per the manufacturer's protocol.
-
Prepare two sets of LNP samples in a 96-well plate:
-
Intact LNPs: Dilute the LNP sample in TE buffer. This will measure the unencapsulated mRNA.
-
Lysed LNPs: Dilute the LNP sample in TE buffer containing a final concentration of 0.5% Triton X-100 to disrupt the LNPs. This will measure the total mRNA.
-
-
Prepare an mRNA standard curve using the free mRNA stock solution with known concentrations.
-
Add the RiboGreen working solution to all samples and standards.
-
Incubate in the dark for 5 minutes.
-
Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.
-
Calculate the encapsulation efficiency (EE) using the following formula:
EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
Figure 2: Workflow for determining mRNA encapsulation efficiency using the RiboGreen assay.
Quantitative Data Summary
The following tables summarize the formulation parameters and expected characterization results for this compound based LNPs from published studies.
Table 1: this compound LNP Formulations with Varied Molar Ratios
| Formulation ID | This compound (mol%) | DOPE (mol%) | Cholesterol (mol%) | DMG-PEG2000 (mol%) |
| Standard | 35 | 16 | 46.5 | 2.5 |
| B10 (Optimized) | 45 | 20 | 32.5 | 2.5 |
Data adapted from studies on optimizing this compound LNP formulations.[2][3]
Table 2: Physicochemical Properties of this compound LNPs
| Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | mRNA Concentration (ng/µL) | Encapsulation Efficiency (%) |
| This compound (Typical) | 70 - 100 | < 0.2 | 30 - 40 | > 90 |
| B10 (Optimized) | ~85 | ~0.15 | ~35 | > 95 |
This table presents typical data ranges based on published literature. Actual results may vary depending on experimental conditions.[1][3]
Application: mRNA Delivery to T Cells for CAR-T Engineering
This compound LNPs have been shown to be highly effective for the ex vivo delivery of CAR-encoding mRNA to primary human T cells. This approach offers a transient expression of the CAR, which may reduce the risk of severe side effects associated with permanent viral vector-based methods.[1] The process involves isolating T cells from a patient, transfecting them with CAR mRNA using this compound LNPs, and then infusing the engineered T cells back into the patient.[1] The this compound LNP platform has demonstrated comparable CAR expression levels to electroporation but with significantly lower cytotoxicity.[1]
Figure 3: Logical workflow for CAR-T cell engineering using this compound LNPs for mRNA delivery.
References
- 1. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: C14-4 for High-Efficiency T Cell Transfection
Introduction
Primary immune cells, particularly T cells, are notoriously difficult to transfect using traditional methods, which often result in low efficiency and significant cytotoxicity.[1] The advent of lipid nanoparticle (LNP) technology offers a potent and safer alternative. C14-4 is an ionizable lipid that is a key component of LNPs designed for the efficient delivery of messenger RNA (mRNA) to T cells.[2][3] These LNPs have demonstrated the ability to induce protein expression (e.g., Chimeric Antigen Receptors or CARs) in T cells as effectively as electroporation but with substantially reduced cell death.[1][4] This makes this compound based LNPs a critical tool for researchers and developers in the field of immunotherapy, especially for the ex vivo engineering of CAR T cells.[2][4]
Principle of this compound LNP-Mediated Transfection
This compound is an ionizable cationic lipid.[3] At a low pH (e.g., during formulation), it is positively charged, which allows it to electrostatically bind and encapsulate negatively charged mRNA cargo.[3] The resulting LNP is formulated with other components like phospholipids, cholesterol, and PEGylated lipids to create a stable particle.[1][5]
At physiological pH, the this compound LNP is near-neutral, which reduces nonspecific interactions and cytotoxicity.[3] Upon uptake by T cells via endocytosis, the LNP is trafficked into an endosome. The acidic environment of the endosome protonates the this compound lipid, giving it a positive charge.[3] This charge disruption is believed to facilitate the fusion of the LNP with the endosomal membrane, allowing the mRNA payload to escape into the cytoplasm.[3][6] Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest, such as a CAR.[7]
Experimental Protocols and Methodologies
Protocol 1: Formulation of this compound Lipid Nanoparticles
This protocol describes the formulation of this compound LNPs encapsulating mRNA using microfluidic mixing, a reproducible method for generating uniform nanoparticles.
Materials:
-
This compound Ionizable Lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Absolute Ethanol (RNase-free)
-
mRNA cargo (e.g., eGFP-mRNA, CAR-mRNA)
-
Sodium Acetate Buffer (50 mM, pH 4.0-4.5, RNase-free)
-
Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)
-
Phosphate-Buffered Saline (PBS, RNase-free)
-
Microfluidic mixing system
Procedure:
-
Prepare Lipid Stock in Ethanol: Prepare a lipid mixture in absolute ethanol with the following molar ratio: 35% this compound, 16% DOPE, 46.5% Cholesterol, and 2.5% DMG-PEG(2000).[1]
-
Prepare Aqueous mRNA Solution: Dilute the mRNA cargo to a working concentration (e.g., 0.2 mg/mL) in 50 mM Sodium Acetate buffer (pH 4.5).[1]
-
Microfluidic Mixing: Set up the microfluidic mixer. The aqueous phase (mRNA solution) and organic phase (lipid-ethanol mixture) are mixed at a specific flow rate ratio, typically 3:1 (Aqueous:Organic).[1]
-
Dialysis: The resulting LNP solution is dialyzed against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.[1]
-
Characterization & Storage: Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency. LNPs can be stored at 4°C for short-term use (approx. 1 week) or at -80°C with a cryoprotectant for long-term storage.[1][3]
Protocol 2: Primary Human T Cell Isolation and Activation
Activation of T cells is a prerequisite for efficient transfection.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
96-well tissue culture plates
Procedure:
-
Isolate T Cells: Isolate T cells from fresh PBMCs. A common method involves depleting monocytes by adherence to plastic tissue culture flasks.[1]
-
Coat Plates: Coat 96-well plates with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Aspirate the antibody solution and wash the wells with sterile PBS before adding cells.
-
Activate T Cells: Resuspend the isolated T cells in complete RPMI medium. Add soluble anti-CD28 antibody to the cell suspension (e.g., 5 µg/mL).[1]
-
Culture: Seed the T cells onto the anti-CD3 coated plates and culture for 3 to 6 days at 37°C and 5% CO2. Optimal protein expression is often seen after a 3-day activation period.[1]
Protocol 3: Transfection of Activated T Cells with this compound LNPs
Procedure:
-
Seed Activated T Cells: After the activation period, harvest the T cells and seed them into a new 96-well plate at a density of 100,000 cells per well in complete medium.[1]
-
Add this compound LNPs: Dilute the this compound LNPs (containing the mRNA cargo) in complete medium to achieve final mRNA concentrations of 125, 250, and 500 ng/mL.[1] Add the diluted LNPs to the wells containing the activated T cells.
-
Incubate: Incubate the cells for 24 to 72 hours at 37°C and 5% CO2. Maximal transfection efficiency is typically observed around 48 hours post-transfection.[1]
-
Analysis: After incubation, harvest the cells for downstream analysis. Use flow cytometry to measure the percentage of cells expressing the transfected protein (e.g., GFP) and to assess cell viability using a viability dye like DAPI.[1]
Quantitative Data Summary
The following tables summarize typical results from T cell transfection experiments using this compound LNPs.
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Typical Value | Reference |
|---|---|---|
| Average Diameter | < 100 nm | [1] |
| Polydispersity Index (PDI) | < 0.3 | [1] |
| mRNA Encapsulation Efficiency | > 90% |[1] |
Table 2: Transfection Efficiency and Viability in Jurkat T Cells
| mRNA Conc. (ng/mL) | Time Point | % eGFP Positive Cells | % Viable Cells | Reference |
|---|---|---|---|---|
| 125 | 48h | High | > 95% | [1] |
| 250 | 48h | High | > 95% | [1] |
| 500 | 48h | High | > 95% | [1] |
| 500 | 72h | High | Slightly Decreased |[1] |
Table 3: Transfection Efficiency and Viability in Activated Primary Human T Cells
| mRNA Conc. (ng/mL) | Time Point | % eGFP Positive Cells | % Viable Cells | Reference |
|---|---|---|---|---|
| 125 | 48h | Dose-dependent increase | High | [1] |
| 250 | 48h | Dose-dependent increase | High | [1] |
| 500 | 48h | Dose-dependent increase | High |[1] |
Visualizations: Workflows and Pathways
Caption: Experimental workflow for this compound LNP-mediated transfection of primary T cells.
Caption: Mechanism of this compound LNP-mediated mRNA delivery and expression in T cells.
Caption: Simplified signaling pathway of a CAR T cell upon engaging a tumor antigen.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for C14-4 In Vitro Experimental Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
C14-4 is an ionizable lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of messenger RNA (mRNA).[1] These LNPs are particularly effective for transfecting challenging cell types, such as primary human T cells, making them a valuable tool in the development of mRNA-based therapeutics, including CAR-T cell therapies.[2] The cationic nature of this compound at acidic pH facilitates the encapsulation of negatively charged mRNA and promotes endosomal escape, a critical step for the cytosolic delivery and subsequent translation of the mRNA cargo.[3] These application notes provide a comprehensive guide to the in vitro experimental setup using this compound formulated LNPs, including detailed protocols and expected outcomes.
Data Presentation
The following tables summarize the key quantitative data for this compound based LNP formulations and their in vitro performance.
Table 1: Physicochemical Characteristics of this compound LNPs
| Parameter | Value | Reference |
| Ionizable Lipid | This compound | [1][2] |
| Helper Lipids | DOPE, Cholesterol, DMG-PEG(2000) | [3][4] |
| Molar Ratio (this compound:DOPE:Chol:DMG-PEG) | 35:16:46.5:2.5 | [3] |
| Hydrodynamic Diameter | ~65-70 nm | [2] |
| mRNA Encapsulation Efficiency | ~86-93% | [2] |
| Apparent pKa | 6.5 | [3][5] |
Table 2: In Vitro Transfection Efficiency of this compound LNPs
| Cell Type | Transfection Method | mRNA Cargo | Optimal Dose | Transfection Efficiency | Reference |
| Jurkat Cells | This compound LNP | Luciferase mRNA | 30 ng mRNA / 60,000 cells | Significant increase vs. Lipofectamine | [1][2] |
| Primary Human T Cells | This compound LNP | Luciferase mRNA | Dose-dependent | High expression | [2] |
| Primary Human T Cells | This compound LNP | CD19 CAR mRNA | 450 ng/µL | Equivalent to Electroporation | [2] |
Table 3: In Vitro Cytotoxicity of this compound LNPs
| Cell Type | Treatment | Observation | Reference |
| Jurkat Cells | This compound LNPs | No significant difference in viability compared to untreated cells. | [2] |
| Primary Human T Cells | This compound LNPs | Minimal cytotoxicity observed, even at high doses. | [2] |
| Primary Human T Cells | This compound LNPs vs. Electroporation | Substantially reduced cytotoxicity compared to electroporation. | [2] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs with mRNA
This protocol describes the preparation of this compound containing LNPs encapsulating mRNA using a microfluidic mixing approach.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-PE (DOPE)
-
Cholesterol
-
DMG-PEG(2000)
-
mRNA cargo
-
Ethanol (absolute, RNase-free)
-
Sodium Acetate Buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device
-
Dialysis tubing (e.g., 30 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG(2000) in absolute ethanol to prepare individual stock solutions.
-
Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).
-
Prepare Aqueous mRNA Solution: Dilute the mRNA cargo in 50 mM sodium acetate buffer (pH 4.0) to a concentration of approximately 0.2 mg/mL.[3]
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. The aqueous:ethanol ratio should be 3:1.[3]
-
LNP Formulation: Concurrently flow the ethanolic lipid mixture and the aqueous mRNA solution through the microfluidic device.
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.[3]
-
Sterilization and Storage: Filter-sterilize the LNP solution using a 0.22 µm filter.[3] Store at 4°C for up to one week or at -80°C with a cryoprotectant for long-term storage.[3]
Protocol 2: In Vitro Transfection of Jurkat Cells with this compound LNPs
This protocol details the procedure for transfecting Jurkat cells with mRNA-loaded this compound LNPs to assess transfection efficiency.
Materials:
-
Jurkat cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 60,000 cells per well in 100 µL of complete medium.
-
LNP Treatment: Dilute the mRNA-loaded this compound LNPs in complete medium to achieve the desired final mRNA concentration (e.g., 30 ng per well). Add the diluted LNPs to the cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Analysis: Assess the expression of the reporter protein. For GFP, this can be done via flow cytometry or fluorescence microscopy. For luciferase, a luciferase assay is required (see Protocol 3).
Protocol 3: Luciferase Reporter Assay for Transfection Efficiency
This protocol provides a method to quantify the transfection efficiency of luciferase mRNA-loaded this compound LNPs.
Materials:
-
Transfected cells from Protocol 2
-
Luciferase assay reagent kit (containing cell lysis buffer and luciferase substrate)
-
Luminometer
Procedure:
-
Cell Lysis: Remove the culture medium from the wells. Wash the cells once with PBS. Add 1x cell lysis buffer to each well and incubate at room temperature for 15 minutes with gentle rocking.
-
Lysate Collection: Transfer the cell lysate from each well to a microcentrifuge tube.
-
Luminometry: Add the luciferase assay reagent (containing the substrate) to a luminometer-compatible plate. Add a small volume (e.g., 20 µL) of the cell lysate to the reagent.
-
Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.
-
Normalization: If a co-transfected control reporter (e.g., Renilla luciferase) is used, normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.[6]
Protocol 4: Cell Viability (Cytotoxicity) Assay
This protocol describes how to assess the cytotoxicity of this compound LNPs on target cells.
Materials:
-
Cells treated with this compound LNPs (as in Protocol 2)
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit)
-
Plate reader or flow cytometer
Procedure:
-
Assay Preparation: Following the 24-48 hour incubation with LNPs, proceed with the chosen cell viability assay according to the manufacturer's instructions.
-
MTT/MTS Assay:
-
Add the MTT or MTS reagent to each well and incubate for the recommended time.
-
Add the solubilization solution (for MTT assays).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Live/Dead Staining:
-
Stain the cells with the provided fluorescent dyes that differentiate between live and dead cells.
-
Analyze the cell populations using a flow cytometer or a fluorescence microscope.
-
-
Data Analysis: Compare the viability of LNP-treated cells to untreated control cells to determine the cytotoxicity of the formulation.
Mandatory Visualization
Caption: Cellular uptake and mRNA delivery pathway of this compound LNPs.
Caption: General workflow for in vitro testing of this compound LNPs.
References
C14-4 CAR T-cell Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy approach for cancer treatment. This document provides detailed application notes and protocols for the engineering of CAR T-cells using a non-viral, mRNA-based method leveraging C14-4 lipid nanoparticles (LNPs). The this compound LNP technology offers a transient and potentially safer alternative to viral vectors for CAR expression, with reduced cytotoxicity compared to traditional methods like electroporation.[1][2][3] This protocol outlines the key steps from T-cell isolation and activation to functional characterization of the engineered CAR T-cells.
Data Presentation
Table 1: this compound LNP Formulation and Physicochemical Properties
| Component | Molar Ratio | Role | Size (Z-average) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency |
| This compound | 35 | Ionizable lipid for mRNA encapsulation and endosomal escape | ~65-70 nm | ~0.17-0.19 | ~86-93% |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 16 | Helper lipid, facilitates endosomal escape | |||
| Cholesterol | 46.5 | Stabilizes the LNP structure | |||
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) | 2.5 | PEGylated lipid, provides stability and prevents aggregation |
Data synthesized from multiple sources.[4]
Table 2: Transfection Efficiency of this compound LNPs in Primary Human T-cells
| mRNA Cargo | Delivery Method | mRNA Concentration (ng/µL) | CAR Expression (MFI) | Viability (%) |
| CD19 CAR | This compound LNPs (purified) | 450 | High (comparable to EP) | ~76 |
| CD19 CAR | Electroporation (EP) | 450 | High | Significantly lower than LNPs |
| Luciferase | This compound LNPs (crude) | Dose-dependent | Dose-dependent increase | High (>80% at lower doses) |
MFI: Mean Fluorescence Intensity. Data is representative and compiled from findings in referenced literature.[1]
Table 3: Functional Activity of this compound LNP-engineered CAR T-cells
| Effector Cell | Target Cell | E:T Ratio | Cytotoxicity (% of target cell lysis) | IFN-γ Release | TNF-α Release |
| This compound LNP CAR T-cells | Nalm-6 (CD19+) | 10:1 | High, potent killing | Increased | Increased |
| Electroporated CAR T-cells | Nalm-6 (CD19+) | 10:1 | High, potent killing | Increased | Increased |
| Untransduced T-cells | Nalm-6 (CD19+) | 10:1 | Minimal | Baseline | Baseline |
E:T Ratio: Effector to Target Ratio. Data is qualitative based on descriptions of potent cancer-killing activity.[1][5]
Experimental Protocols
Protocol 1: Isolation and Activation of Primary Human T-cells
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-cell Enrichment: Isolate CD4+ and CD8+ T-cells from the PBMC population using magnetic bead-based negative or positive selection kits. A 1:1 ratio of CD4+ to CD8+ T-cells is recommended.[1]
-
T-cell Activation:
-
Culture the isolated T-cells in a suitable medium (e.g., TexMACS™ Medium).
-
Activate the T-cells using anti-CD3/CD28 magnetic beads at a 1:1 bead-to-cell ratio or by coating tissue culture plates with anti-CD3 antibody (1 µg/mL) and adding soluble anti-CD28 antibody (1 µg/mL).[6][7]
-
Incubate the cells at 37°C and 5% CO₂ for 2-3 days prior to transfection.
-
Protocol 2: Preparation of this compound Lipid Nanoparticles for mRNA Delivery
-
Lipid Mixture Preparation: Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG at a molar ratio of 35:16:46.5:2.5.
-
mRNA Solution Preparation: Dilute the CAR-encoding mRNA in a low pH buffer (e.g., 25 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing:
-
Utilize a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.
-
Set the flow rate ratio to 3:1 (aqueous:ethanol).
-
The rapid mixing of the two phases will induce the self-assembly of the this compound LNPs encapsulating the mRNA.[8][9]
-
-
Purification and Sterilization:
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Protocol 3: Transfection of Activated T-cells with this compound LNPs
-
Cell Plating: On day 3 post-activation, centrifuge the activated T-cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Transfection:
-
Add the this compound LNP-mRNA solution to the T-cell suspension at the desired mRNA concentration (e.g., 450 ng/µL).
-
Gently mix and incubate the cells at 37°C and 5% CO₂.
-
-
Post-Transfection Culture: Culture the cells for 24-48 hours to allow for CAR protein expression. CAR expression is transient with mRNA-based delivery.[1]
Protocol 4: Functional Assays for CAR T-cell Characterization
-
Cytotoxicity Assay (Co-culture with Target Cells):
-
Target Cells: Use a CD19-positive leukemia cell line, such as Nalm-6, as target cells.[1][5]
-
Co-culture: Co-culture the engineered CAR T-cells (effector cells) with the Nalm-6 cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Incubation: Incubate the co-culture for 24-48 hours.
-
Analysis: Determine the percentage of target cell lysis using a lactate dehydrogenase (LDH) release assay or by flow cytometry to quantify the remaining viable target cells.[5][10]
-
-
Cytokine Release Assay:
-
Collect the supernatant from the co-culture wells at different time points (e.g., 24 and 48 hours).
-
Quantify the concentration of pro-inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[11][12][13]
-
Mandatory Visualization
Caption: CAR T-cell signaling pathway upon antigen recognition.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steering the course of CAR T cell therapy with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of mRNA with Ionizable Lipid Nanoparticles Can Reduce Toxic Side Effects of CAR-T Cell Therapy [creative-biogene.com]
- 4. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of a new anti-CD19 chimeric antigen receptor and the anti-leukemia function study of the transduced T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T cell-specific non-viral DNA delivery and in vivo CAR-T generation using targeted lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. researchgate.net [researchgate.net]
- 9. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 10. researchgate.net [researchgate.net]
- 11. IL-6/IFN-γ double knockdown CAR-T cells reduce the release of multiple cytokines from PBMCs in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. mRNA-LNPs induce immune activation and cytokine release in human whole blood assays across diverse health conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: C14-4 Lipid Nanoparticle Formulation for Primary Cell Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary cells, directly isolated from tissues, are crucial for biologically relevant research and the development of cell-based therapies. However, their transfection with genetic material using traditional methods is often challenging, leading to low efficiency and significant cytotoxicity. C14-4 lipid nanoparticles (LNPs) have emerged as a potent and safe vehicle for delivering nucleic acids, such as mRNA, into these sensitive primary cells, particularly T lymphocytes.[1][2][3] The ionizable lipid this compound is a key component that facilitates high transfection efficiency with minimal impact on cell viability.[3]
These application notes provide a detailed protocol for the formulation of this compound LNPs, the transfection of primary T cells, and the subsequent analysis of transfection efficiency and cell health.
Data Presentation
Table 1: this compound Lipid Nanoparticle Formulation and Physicochemical Properties
| Parameter | Value | Reference |
| Lipid Composition (molar ratio) | ||
| This compound (ionizable lipid) | 35 | [2] |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 16 | [2] |
| Cholesterol | 46.5 | [2] |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 2.5 | [2] |
| Physicochemical Properties | ||
| Average Particle Size (Diameter) | < 100 nm | [2] |
| Polydispersity Index (PDI) | < 0.2 | [2] |
| mRNA Encapsulation Efficiency | > 85% | [4] |
Table 2: Primary T Cell Transfection Parameters and Outcomes
| Parameter | Value/Range | Reference |
| Cell Seeding Density | 100,000 cells/well (96-well plate) | [2][5] |
| mRNA Concentration for Transfection | 125, 250, or 500 ng/mL | [2] |
| Incubation Time Post-Transfection | 24 - 72 hours | [2] |
| Optimal Transfection Analysis Time | ~48 hours | [2] |
| Expected Transfection Efficiency (eGFP+) | Dose-dependent | [2] |
| Cell Viability Post-Transfection | > 75% | [4] |
Experimental Protocols
Protocol 1: this compound Lipid Nanoparticle Formulation
This protocol details the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Ethanol (absolute, RNase-free)
-
mRNA of interest
-
50 mM Sodium Acetate buffer (pH 4.5, RNase-free)
-
Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)
-
Microfluidic mixing device and cartridges
-
Dialysis cassette (20,000 MWCO)
-
Sterile, RNase-free microtubes and reagents
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in absolute ethanol. Gentle heating (e.g., 37°C) and vortexing may be necessary to ensure complete dissolution.[6]
-
Combine the lipid stock solutions in a sterile microtube to achieve a final molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).[2]
-
Vortex the lipid mixture thoroughly. This ethanolic lipid mixture can be stored at -20°C for at least one week.[6]
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA of interest to a concentration of approximately 200 µg/mL in 50 mM sodium acetate buffer (pH 4.5).[2]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the ethanolic lipid mixture into the organic phase inlet and the mRNA solution into the aqueous phase inlet.
-
Set the flow rate ratio to 3:1 (aqueous:organic).[2]
-
Set the total flow rate to 10 mL/min.[2]
-
Initiate the mixing process to form the LNPs. The resulting solution will appear cloudy.
-
-
Dialysis and Storage:
-
Transfer the formulated LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.[2][6]
-
After dialysis, collect the purified LNP solution.
-
Sterile-filter the LNP solution using a 0.22 µm filter if required.[6]
-
Store the this compound LNPs at 4°C for short-term use (up to one week). For longer-term storage, consider adding a cryoprotectant and storing at -80°C, though optimal conditions should be determined empirically.[6]
-
-
Characterization:
Protocol 2: Primary T Cell Transfection and Analysis
This protocol outlines the transfection of activated primary human T cells with the formulated this compound LNPs.
Materials:
-
Isolated primary human T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies or beads)
-
Formulated this compound LNPs encapsulating reporter mRNA (e.g., eGFP)
-
96-well cell culture plates
-
Flow cytometer
-
Cell viability reagent (e.g., DAPI, Propidium Iodide, or a resazurin-based assay)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Primary T Cell Isolation and Activation:
-
Isolate primary T cells from peripheral blood mononuclear cells (PBMCs) using standard immunological techniques (e.g., magnetic-activated cell sorting).
-
Activate the T cells using anti-CD3 and anti-CD28 antibodies (plate-bound or soluble) or commercially available T cell activation beads.[2]
-
Culture the activated T cells for 3 days prior to transfection.[2]
-
-
Transfection:
-
Seed the activated T cells at a density of 100,000 cells per well in a 96-well plate in complete RPMI medium.[2]
-
Dilute the this compound LNPs to the desired final mRNA concentrations (e.g., 125, 250, and 500 ng/mL) in complete media.[2]
-
Add the diluted LNPs to the wells containing the T cells.
-
Incubate the cells for 24 to 72 hours at 37°C in a humidified CO2 incubator.[2]
-
-
Analysis of Transfection Efficiency (Flow Cytometry):
-
After the desired incubation period (optimally around 48 hours), harvest the cells.[2]
-
Wash the cells with PBS.
-
If desired, stain the cells with a viability dye (e.g., DAPI) and cell surface markers (e.g., anti-CD3).
-
Analyze the cells using a flow cytometer to determine the percentage of eGFP-positive cells within the live, single-cell population.
-
-
Analysis of Cell Viability:
-
Cell viability can be assessed concurrently with transfection efficiency by flow cytometry using a viability dye.
-
Alternatively, a separate plate-based assay (e.g., resazurin or MTT assay) can be performed according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for this compound LNP formulation and primary T cell transfection.
Caption: Cellular uptake and endosomal escape pathway of this compound LNPs in primary cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Luciferase Assay Using C14-4 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including messenger RNA (mRNA). The ionizable lipid C14-4 has been identified as a highly effective component of LNPs for mRNA delivery to various cell types, particularly primary human T cells and cell lines like Jurkat.[1][2] this compound containing LNPs offer high transfection efficiency with low cytotoxicity, making them a valuable tool for research and therapeutic development.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound LNPs to deliver luciferase mRNA and subsequently measure its expression using a luciferase assay. This reporter system is a sensitive and quantitative method to assess the efficiency of mRNA delivery and translation.[4]
Principle of the Assay
The workflow involves the formulation of this compound LNPs encapsulating mRNA that codes for the luciferase enzyme. These LNPs are then introduced to the target cells in vitro or in vivo. The LNPs fuse with the cell membrane or endosomal membranes, releasing the mRNA into the cytoplasm. The cellular machinery then translates the mRNA into functional luciferase enzyme. The amount of active luciferase is quantified by adding its substrate, luciferin, which in the presence of ATP and oxygen, is converted into oxyluciferin, producing a measurable bioluminescent signal. The intensity of this signal is directly proportional to the amount of translated luciferase, thus serving as a quantitative measure of mRNA delivery and expression.
Materials and Reagents
-
Lipids:
-
Ionizable lipid: this compound
-
Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)
-
-
mRNA:
-
Luciferase-encoding mRNA (e.g., Firefly Luciferase)
-
-
Buffers and Solvents:
-
Ethanol (for lipid stock solutions)
-
Sodium acetate buffer (50 mM, pH 4.0-4.5, for mRNA dilution)
-
Phosphate-buffered saline (PBS), pH 7.4 (for dialysis and final formulation)
-
-
Cell Culture:
-
Target cells (e.g., Jurkat, primary human T cells)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture plates (96-well, luminescence-compatible)
-
-
Assay Reagents:
-
Luciferase assay kit (e.g., Bright-Glo™ Luciferase Assay System)
-
-
Equipment:
-
Microfluidic mixing device (for LNP formulation)
-
Dynamic Light Scattering (DLS) instrument (for particle size and polydispersity analysis)
-
Fluorometer and RNA quantification kit (e.g., RiboGreen)
-
Luminometer or plate reader with luminescence detection capabilities
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
Experimental Protocols
Protocol 1: this compound LNP Formulation
This protocol describes the formulation of this compound LNPs encapsulating luciferase mRNA using a microfluidic mixing approach.[3][5]
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in absolute ethanol.
-
A common molar ratio for the lipid mixture is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).[3]
-
-
Preparation of Aqueous mRNA Solution:
-
Dilute the luciferase mRNA to a concentration of approximately 0.2 mg/mL in 50 mM sodium acetate buffer (pH 4.0-4.5).[6]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture in ethanol into one syringe and the aqueous mRNA solution into another.
-
A typical flow rate ratio is 3:1 (aqueous:ethanolic).[3]
-
Initiate the flow to mix the two solutions, leading to the self-assembly of LNPs.
-
-
Purification and Characterization:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) overnight to remove ethanol and unencapsulated mRNA.[3][6]
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent RNA-binding dye (e.g., RiboGreen) assay.
-
Protocol 2: In Vitro Luciferase Assay
This protocol outlines the procedure for treating cells with this compound LNPs and measuring luciferase expression.
-
Cell Seeding:
-
LNP Treatment:
-
Thaw the this compound LNP-mRNA solution on ice.
-
Dilute the LNPs to the desired final mRNA concentration (e.g., 20 ng to 500 ng/mL) in complete cell culture medium.[1][3]
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Include appropriate controls: untreated cells and cells treated with naked luciferase mRNA.
-
-
Incubation:
-
Incubate the cells for 24 to 48 hours at 37°C and 5% CO2. The peak of luciferase expression is typically observed within this timeframe.[1]
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio with the cell culture medium).
-
Incubate for 2-10 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.
-
Measure the luminescence using a luminometer or a microplate reader.
-
Data Presentation
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Typical Value |
| Diameter (nm) | 70 - 100 |
| Polydispersity Index (PDI) | < 0.2 |
| mRNA Encapsulation Efficiency (%) | > 85% |
Note: These are typical values and may vary depending on the specific formulation parameters.[3][7]
Table 2: In Vitro Luciferase Expression in Jurkat Cells
| Treatment Group | mRNA Dose (ng/well) | Luciferase Expression (Relative Luminescence Units) | Cell Viability (%) |
| Untreated | 0 | Background | 100 |
| This compound LNPs | 30 | High | > 95% |
| Lipofectamine | 30 | Moderate | ~75% |
This table presents a summary of expected results based on published data, demonstrating the high transfection efficiency and low cytotoxicity of this compound LNPs compared to a commercial transfection reagent.[1]
Visualizations
Signaling Pathway and Experimental Workflow
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luminescence Signal | Poor LNP formulation | Verify LNP size, PDI, and encapsulation efficiency. Optimize lipid ratios and mixing parameters. |
| Low transfection efficiency | Optimize mRNA dose and incubation time. Ensure cells are healthy and at the optimal confluency. | |
| Inactive luciferase enzyme | Use fresh luciferase assay reagents. Ensure proper storage of mRNA and LNPs. | |
| High Cell Toxicity | High LNP concentration | Perform a dose-response curve to determine the optimal LNP concentration with minimal toxicity. |
| Contamination | Check cell cultures for contamination. Use sterile techniques throughout the experiment. | |
| High Variability between Replicates | Inconsistent cell seeding | Ensure uniform cell seeding density across all wells. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
Conclusion
The use of this compound LNPs for the delivery of luciferase mRNA provides a robust and reliable method for quantifying gene expression both in vitro and in vivo. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this technology. The high efficiency and low toxicity of this compound LNPs make them an excellent choice for a wide range of applications, from basic research to the development of novel mRNA-based therapeutics.[1]
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Luciferase Reporter System for Studying the Effect of Nanoparticles on Gene Expression | Springer Nature Experiments [experiments.springernature.com]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ozbiosciences.com [ozbiosciences.com]
Application Notes and Protocols for C14-4 LNP-mediated CRISPR/Cas9 Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The clustered regularly interspaced short palindromic repeats (CRISPR)/Cas9 system has emerged as a revolutionary tool for gene editing, offering unprecedented precision in modifying the genome. However, the safe and efficient delivery of CRISPR/Cas9 components into target cells remains a significant challenge for its therapeutic application. Lipid nanoparticles (LNPs) have gained prominence as a non-viral vector for nucleic acid delivery, owing to their biocompatibility, scalability, and transient expression profiles.[1][2] This document provides detailed application notes and protocols for the use of LNPs formulated with the novel ionizable lipid C14-4 for the delivery of CRISPR/Cas9 systems.
The this compound ionizable lipid has been identified as a component of LNPs for efficient mRNA delivery.[3] These application notes will guide researchers in the formulation of this compound LNPs encapsulating CRISPR/Cas9 payloads (e.g., Cas9 mRNA and single guide RNA), their application in both in vitro and in vivo settings, and the subsequent analysis of gene editing efficiency.
Data Presentation
Table 1: Physicochemical Properties of this compound LNPs for CRISPR/Cas9 Delivery (Representative Data)
| Parameter | Value | Method of Measurement |
| Mean Particle Size (nm) | 80 - 120 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (%) | > 90% | RiboGreen Assay |
| Zeta Potential (mV) | Neutral to slightly negative at physiological pH | Laser Doppler Velocimetry |
Table 2: In Vitro Gene Editing Efficiency of this compound LNP-CRISPR/Cas9 in HEK293T Cells (Representative Data)
| Target Gene | This compound LNP Dose (ng/µL) | Indel Frequency (%) | Method of Quantification |
| GFP | 50 | 65 ± 5 | TIDE Analysis |
| AAVS1 | 50 | 58 ± 7 | T7 Endonuclease I Assay |
| HPRT | 100 | 72 ± 6 | Next-Generation Sequencing (NGS) |
Table 3: In Vivo Gene Editing Efficiency of this compound LNP-CRISPR/Cas9 in a Mouse Model (Representative Data)
| Target Organ | Target Gene | Dose (mg/kg) | Indel Frequency (%) | Method of Quantification |
| Liver | Ttr | 1.0 | 60 ± 10 | Next-Generation Sequencing (NGS) |
| Spleen | Cd45 | 1.0 | 45 ± 8 | Next-Generation Sequencing (NGS) |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for CRISPR/Cas9 Delivery
This protocol describes the formulation of this compound LNPs encapsulating Cas9 mRNA and a single guide RNA (sgRNA) using a microfluidic mixing method.
Materials:
-
This compound ionizable lipid (synthesized as described in the literature[3])
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
Cas9 mRNA
-
sgRNA
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 35:16:46.5:2.5.[3]
-
The final lipid concentration in the ethanol phase should be between 10-20 mM.
-
-
Prepare Nucleic Acid Solution:
-
Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. The N/P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acids) is a critical parameter to optimize, with a typical starting point being between 3 and 6.
-
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous to organic phase on the microfluidic device (e.g., 3:1).
-
Inject the lipid stock solution into the organic phase inlet and the nucleic acid solution into the aqueous phase inlet.
-
Collect the resulting LNP suspension from the outlet.
-
-
Dialysis and Concentration:
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH.
-
Concentrate the LNPs using a centrifugal filter device if necessary.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a RiboGreen assay.
-
Store the formulated LNPs at 4°C.
-
Protocol 2: In Vitro Delivery of this compound LNP-CRISPR/Cas9
This protocol details the procedure for transfecting mammalian cells with this compound LNPs to achieve gene editing.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound LNP-CRISPR/Cas9 formulation
-
96-well cell culture plates
-
Genomic DNA extraction kit
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.
-
Incubate at 37°C and 5% CO2 for 24 hours.
-
-
LNP Transfection:
-
Dilute the this compound LNP-CRISPR/Cas9 formulation in serum-free medium to the desired final concentration (e.g., 50-200 ng of nucleic acid per well).
-
Remove the medium from the cells and add 100 µL of the LNP dilution to each well.
-
Incubate for 4-6 hours at 37°C.
-
Add 100 µL of complete medium containing 20% FBS to each well without removing the transfection medium.
-
-
Post-Transfection:
-
Incubate the cells for 48-72 hours to allow for gene editing to occur.
-
-
Genomic DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Protocol 3: In Vivo Delivery of this compound LNP-CRISPR/Cas9 in Mice
This protocol outlines the systemic administration of this compound LNPs for in vivo gene editing in a mouse model.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound LNP-CRISPR/Cas9 formulation
-
Sterile PBS
-
Insulin syringes
Procedure:
-
Preparation of Dosing Solution:
-
Dilute the this compound LNP-CRISPR/Cas9 formulation in sterile PBS to the desired final concentration for the target dose (e.g., 1.0 mg/kg).
-
-
Administration:
-
Administer the dosing solution to the mice via a single intravenous (tail vein) injection. The injection volume should be approximately 100-200 µL.
-
-
Monitoring and Tissue Harvest:
-
Monitor the mice for any adverse effects.
-
After a predetermined time point (e.g., 7-14 days), euthanize the mice and harvest the target organs (e.g., liver, spleen).
-
-
Genomic DNA Extraction:
-
Extract genomic DNA from the harvested tissues using a suitable kit.
-
Protocol 4: Quantification of Gene Editing Efficiency
This protocol provides an overview of common methods to quantify the frequency of insertions and deletions (indels) at the target genomic locus.
1. T7 Endonuclease I (T7E1) Assay:
-
Principle: This assay detects heteroduplex DNA formed between wild-type and mutated DNA strands. T7E1 cleaves these mismatched duplexes.
-
Procedure:
-
Amplify the target genomic region by PCR using genomic DNA from the treated and control cells.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed PCR products with T7 Endonuclease I.
-
Analyze the cleavage products by gel electrophoresis.
-
Quantify the band intensities to estimate the indel frequency.[4]
-
2. Tracking of Indels by Decomposition (TIDE) Analysis:
-
Principle: TIDE is a web-based tool that analyzes Sanger sequencing data to quantify the spectrum and frequency of indels.
-
Procedure:
-
Amplify the target genomic region by PCR from treated and control samples.
-
Sequence the PCR products using the Sanger method.
-
Upload the sequencing files (.ab1) to the TIDE web tool for analysis.[5]
-
3. Next-Generation Sequencing (NGS):
-
Principle: NGS provides the most comprehensive and quantitative analysis of gene editing outcomes by deep sequencing the target locus.
-
Procedure:
-
Amplify the target genomic region with primers containing adapters for NGS.
-
Perform deep sequencing of the amplicons.
-
Analyze the sequencing data using bioinformatics tools to identify and quantify different types of indels.[1]
-
Mandatory Visualizations
Caption: Experimental workflow for this compound LNP-mediated CRISPR/Cas9 gene editing.
Caption: Generalized cellular uptake and mechanism of action for LNP-delivered CRISPR/Cas9.
References
Application Notes and Protocols for C14-4 in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to C14-4 Lipid Nanoparticles
This compound is an ionizable lipid that has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) in cancer immunotherapy research.[1][2] These LNPs serve as a non-viral vector to efficiently encapsulate and transport mRNA into immune cells, particularly T cells, with high transfection efficiency and low cytotoxicity.[1][3] The transient expression of mRNA delivered by this compound LNPs is a significant advantage in applications such as Chimeric Antigen Receptor (CAR) T-cell therapy, as it may mitigate the risks of off-target effects and severe adverse reactions associated with permanent genetic modification from viral vectors.[1][4]
The primary application of this compound LNPs in cancer immunotherapy is the ex vivo engineering of CAR T-cells.[1][2] This involves the delivery of mRNA encoding a CAR that can recognize and bind to specific antigens on cancer cells. Once expressed, the CAR redirects the T-cell to target and eliminate tumor cells. Studies have demonstrated that this compound LNP-mediated mRNA delivery for CAR T-cell generation is as effective as traditional methods like electroporation but with significantly lower cell toxicity.[1][4]
Key Applications and Advantages
-
High Transfection Efficiency in T-cells: this compound LNPs have been shown to effectively deliver mRNA to primary human T-cells, a cell type that is notoriously difficult to transfect.[3]
-
Low Cytotoxicity: Compared to physical methods like electroporation, this compound LNPs exhibit minimal impact on T-cell viability, which is crucial for producing a robust and effective therapeutic cell population.[1][4]
-
Transient Protein Expression: The delivery of mRNA results in temporary expression of the encoded protein (e.g., CAR), which can enhance the safety profile of the therapy.[1]
-
In Vivo Potential: Research has also explored the use of antibody-functionalized this compound LNPs for targeted in vivo delivery of mRNA to T-cells, opening possibilities for direct in-body CAR T-cell engineering.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound LNPs for mRNA delivery in T-cells.
Table 1: Comparison of this compound LNP and Electroporation for CAR T-Cell Engineering
| Parameter | This compound LNP | Electroporation |
| CAR Surface Expression | Equivalent | Equivalent |
| T-Cell Viability | ~76% | Significantly lower |
| Cancer Cell Killing Activity | Potent | Potent |
Data sourced from studies on primary human T-cells.[1]
Table 2: Transfection Efficiency and Viability of this compound LNPs in Jurkat Cells
| mRNA Concentration (ng/mL) | Transfection Efficiency (% of eGFP+ cells) at 48h | Cell Viability at 48h |
| 125 | High | High |
| 250 | High | High |
| 500 | High | High |
Data indicates a dose-dependent increase in transfection with minimal impact on viability across the tested concentrations.[3]
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles for mRNA Encapsulation
This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing method.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)
-
mRNA encoding the protein of interest (e.g., CAR)
-
Ethanol
-
Sodium Acetate Buffer (50 mM, pH 4.5)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Prepare mRNA Solution:
-
Dilute the mRNA in 50 mM Sodium Acetate Buffer (pH 4.5) to a final concentration of 0.2 mg/mL.[3]
-
-
Microfluidic Mixing:
-
Dialysis:
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.[3]
-
-
Characterization:
-
Determine the LNP size, polydispersity index (PDI), and mRNA encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent RNA quantification assay, respectively.[3]
-
-
Storage:
-
Store the purified LNPs at 4°C for short-term use.
-
Protocol 2: Ex Vivo Generation of CAR T-Cells using this compound LNPs
This protocol outlines the steps for transfecting primary human T-cells with CAR mRNA using pre-formulated this compound LNPs.
Materials:
-
Primary human T-cells (isolated from peripheral blood mononuclear cells - PBMCs)
-
T-cell activation reagents (e.g., anti-CD3/anti-CD28 beads or plate-bound antibodies)
-
Complete T-cell culture medium
-
This compound LNPs encapsulating CAR mRNA (prepared as in Protocol 1)
-
96-well culture plates
-
Flow cytometer
-
Fluorescently labeled anti-CAR antibody
Procedure:
-
T-Cell Isolation and Activation:
-
Isolate primary human T-cells from PBMCs.
-
Activate the T-cells using anti-CD3/anti-CD28 antibodies for 3-6 days in complete T-cell culture medium.[3]
-
-
T-Cell Transfection:
-
Analysis of CAR Expression:
-
After the incubation period, harvest the cells.
-
Stain the cells with a fluorescently labeled anti-CAR antibody.
-
Analyze CAR expression on the T-cell surface by flow cytometry.
-
-
Assessment of Cell Viability:
-
Co-stain the cells with a viability dye (e.g., DAPI) to assess cytotoxicity by flow cytometry.
-
-
Functional Assay (Optional):
-
To confirm the functionality of the engineered CAR T-cells, perform a co-culture assay with cancer cells expressing the target antigen and measure cancer cell lysis.[1]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling cascade upon CAR T-cell engagement with a tumor antigen.
Caption: Experimental workflow for generating and evaluating CAR T-cells using this compound LNPs.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in lipid–mRNA nanoparticles as a treatment option for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Protein Expression with C14-4 LNP-mediated mRNA Delivery
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low protein expression when using C14-4 lipid nanoparticles (LNPs) for mRNA delivery. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no protein expression after transfecting my cells with this compound LNPs encapsulating my mRNA. What are the potential causes?
Low protein expression can stem from several factors throughout the experimental workflow, from the quality of your mRNA to the specifics of your cell culture and transfection procedure. Here's a breakdown of potential issues to investigate:
-
mRNA Quality and Integrity: The stability of your mRNA is critical. Unlike DNA, mRNA is highly susceptible to degradation by RNases.[1]
-
Suboptimal LNP Formulation: The composition of your this compound LNPs, including the molar ratios of the lipids, significantly impacts their efficiency.[2][3][4]
-
Inefficient Transfection: Various parameters during the transfection process itself can lead to poor delivery of the mRNA into the cytoplasm.
-
Cellular Factors: The health, type, and state of your target cells play a crucial role in both mRNA uptake and protein translation.
-
Issues with Protein Translation or Stability: The problem may not be with mRNA delivery but with the translation of the mRNA into protein or the stability of the expressed protein itself.
Below is a troubleshooting workflow to help you systematically address these potential issues.
Caption: A step-by-step workflow for troubleshooting low protein expression.
Q2: How can I optimize the formulation of my this compound LNPs for better mRNA delivery?
The efficacy of your this compound LNPs is highly dependent on the molar ratio of its components: the ionizable lipid (this compound), a helper phospholipid (like DOPE), cholesterol, and a PEG-lipid.[2][3] Studies have shown that systematically varying these ratios can significantly improve transfection efficiency.[2][4]
Key Optimization Strategies:
-
Vary Lipid Ratios: Experiment with different molar ratios of this compound, DOPE, cholesterol, and PEG-lipid. An orthogonal design of experiments can be a powerful approach to screen a wide range of formulations.[2]
-
Increase this compound and Phospholipid Content: Formulations with higher ratios of this compound and the helper phospholipid DOPE, combined with a decrease in cholesterol, have been shown to improve mRNA delivery.[2][4]
-
Moderate PEG-lipid Ratios: While PEG-lipids are necessary for particle stability, excessively high ratios can be detrimental to delivery efficiency. Conversely, very low ratios might increase cytotoxicity.[2][4]
Table 1: Example this compound LNP Formulations for Optimization
| Formulation ID | This compound (mol%) | DOPE (mol%) | Cholesterol (mol%) | DMG-PEG(2000) (mol%) | Relative Transfection Efficiency |
| Standard S2 | 35 | 16 | 46.5 | 2.5 | Baseline |
| Optimized B10 | 40 | 25 | 30 | 2.5 | High |
| High this compound/DOPE | 45 | 30 | 20 | 5 | Variable |
| High Cholesterol | 30 | 20 | 45 | 5 | Potentially Lower |
Note: This table is a simplified representation based on trends reported in the literature.[2][4] Optimal ratios may vary depending on the specific mRNA and target cell type.
Caption: Factors in LNP formulation influencing protein expression.
Q3: My LNP formulation seems correct, but I still have low expression. How should I optimize the transfection protocol?
Even with an optimal LNP formulation, the conditions during transfection are critical for success.
-
mRNA Dose: The amount of mRNA delivered to the cells is directly proportional to the level of protein expression.[1] Perform a dose-response experiment to find the optimal mRNA concentration.
-
Incubation Time: Protein expression is transient with mRNA transfection. Time-course experiments are essential to determine the peak expression time, which is often between 24 and 48 hours post-transfection.[5][6]
-
Cell Density: Transfect cells when they are in the exponential growth phase and at an appropriate confluency. Overly confluent or sparse cultures can lead to poor transfection efficiency.
-
Cell Type Specificity: Hard-to-transfect cells, like primary T cells, may require specific activation protocols prior to transfection to be receptive to LNP uptake.[6]
Q4: Could the problem be with my mRNA itself, even if it looks intact on a gel?
Yes. Beyond simple integrity, the structure and sequence of your mRNA can significantly influence translation efficiency.
-
Codon Usage: Optimizing the codon usage for the target expression system (e.g., human cells) can enhance translation rates.
-
mRNA Secondary Structure: The secondary structure of the mRNA can affect its functional half-life and accessibility to ribosomes.[7][8]
-
Modified Nucleosides: Incorporating modified nucleosides (e.g., pseudouridine) can reduce the immunogenicity of the mRNA and enhance its stability and translational efficiency.[9]
Experimental Protocols
Protocol 1: General Procedure for this compound LNP Formulation
This protocol describes a general method for preparing this compound LNPs using microfluidic mixing.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol
-
mRNA in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Microfluidic mixing device
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to create individual stock solutions.
-
Create Lipid Mixture: Combine the lipid stock solutions in an ethanol solution at the desired molar ratio (e.g., 40:25:30:2.5 of this compound:DOPE:Cholesterol:DMG-PEG 2000). This is your organic phase.
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer. This is your aqueous phase.
-
Microfluidic Mixing: Load the organic and aqueous phases into separate syringes and connect them to the microfluidic mixing device. Set the flow rates to achieve the desired mixing ratio (e.g., 3:1 aqueous to organic).
-
LNP Formation: Initiate the flow to mix the two phases. The rapid mixing will lead to the self-assembly of mRNA-encapsulated LNPs.
-
Dialysis: Dialyze the resulting LNP solution against PBS overnight at 4°C to remove ethanol and unencapsulated mRNA.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency. Store at 4°C until use.
Protocol 2: mRNA Transfection of Adherent Cells with this compound LNPs
Materials:
-
Adherent cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound LNPs encapsulating the mRNA of interest
-
96-well or other multi-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Prepare LNP-mRNA Complexes: Dilute the this compound LNP stock solution to the desired final mRNA concentrations (e.g., 50, 100, 250, 500 ng/mL) in complete cell culture medium.
-
Transfection: Gently aspirate the old medium from the cells and replace it with the medium containing the LNP-mRNA complexes.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: After incubation, harvest the cells to analyze protein expression by methods such as western blot, flow cytometry (for fluorescent proteins), or an appropriate functional assay.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. mRNA structure regulates protein expression through changes in functional half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Screening of mRNA Chemical Modification to Maximize Protein Expression with Reduced Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
C14-4 LNP stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of C14-4 lipid nanoparticles (LNPs). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the optimal performance and integrity of your this compound LNP-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound LNPs?
For short-term storage, this compound LNP solutions are stable at 4°C for up to one week.[1] For long-term storage, it is recommended to freeze the LNPs at -80°C. The addition of a cryoprotectant, such as 8-12% sucrose, should be optimized experimentally to improve stability during freezing and thawing.[1]
Q2: What are the typical components of a this compound LNP formulation?
A standard this compound LNP formulation consists of the ionizable lipid this compound, a phospholipid such as 1,2-dioleoyl-sn-glycero-3-PE (DOPE), cholesterol, and a PEGylated lipid like C14-PEG-2000.[2][3] These components are mixed with the nucleic acid cargo in an aqueous buffer.
Q3: What factors can affect the stability of my this compound LNPs?
Several factors can impact the stability of this compound LNPs, including:
-
Temperature: Both high temperatures and freeze-thaw cycles can lead to aggregation and degradation.[4][5][6]
-
pH: The pH of the storage buffer can influence the surface charge and stability of the LNPs.[7]
-
Buffer Composition: The choice of buffer can affect LNP stability, with some buffers offering better cryoprotection.[8]
-
Presence of Cryoprotectants: Sugars like sucrose and trehalose can protect LNPs from damage during freezing.[6][9][10]
-
LNP Size: The initial size of the LNPs can influence their stability over time.
Q4: How can I assess the stability of my this compound LNPs?
LNP stability is typically monitored by measuring key physicochemical properties over time. These include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). An increase in size and PDI can indicate aggregation.
-
mRNA Encapsulation Efficiency: Assessed using assays like the RiboGreen assay to ensure the nucleic acid cargo remains encapsulated.
-
mRNA Integrity: Can be checked to ensure the encapsulated mRNA is not degraded.
-
Biological Activity: In vitro or in vivo experiments to confirm the functional performance of the LNPs.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased Particle Size and/or PDI | LNP aggregation due to improper storage temperature, freeze-thaw cycles without cryoprotectant, or inappropriate buffer conditions. | - Store LNPs at recommended temperatures (4°C for short-term, -80°C for long-term).- Add a cryoprotectant (e.g., 8-12% sucrose) before freezing.- Ensure the storage buffer has an appropriate pH and ionic strength. |
| Low mRNA Encapsulation Efficiency | Suboptimal formulation parameters or degradation of LNPs leading to mRNA leakage. | - Optimize the lipid molar ratios and the nucleic acid-to-lipid ratio during formulation.- Assess encapsulation efficiency immediately after formulation.- Store LNPs under conditions that minimize degradation (see above). |
| Loss of Biological Activity (e.g., reduced protein expression) | Degradation of the encapsulated mRNA or compromised LNP structure affecting cellular uptake and endosomal escape. | - Ensure proper storage to maintain mRNA integrity.- Confirm LNP size and PDI are within the acceptable range before use.- Use fresh LNP preparations for critical experiments. Some formulated mRNA LNPs may show a significant decrease in effectiveness after 21 days at 4°C.[2] |
| LNP Precipitation | Severe aggregation of LNPs. | - Follow all recommendations to prevent aggregation.- If precipitation is observed, do not use the sample. Prepare a fresh batch of LNPs. |
Data on LNP Stability
The stability of LNPs is a critical parameter for successful experiments. The following tables provide illustrative data on how storage conditions can affect key LNP characteristics over time. While not all data is specific to this compound, it represents typical stability profiles for similar mRNA-LNP formulations.
Table 1: Effect of Storage Temperature on LNP Physicochemical Properties after 7 Days
| Storage Temperature | Size (nm) | PDI | mRNA Retention Rate (%) |
| -80°C | 904.6 ± 107.7 | 0.695 ± 0.055 | 50.51 ± 10.37 |
| -30°C | 170.8 ± 6.8 | 0.235 ± 0.028 | 92.97 ± 2.48 |
| 4°C | 112.5 ± 2.3 | 0.081 ± 0.040 | 97.34 ± 0.73 |
| 25°C | 113.4 ± 6.8 | 0.083 ± 0.005 | 96.72 ± 0.40 |
| Data adapted from a study on mRNA-LNPs, illustrating the significant impact of storage at -80°C without a cryoprotectant.[4] |
Table 2: Time-Dependent Physical Stability of mRNA-LNPs at 4°C
| Time (Days) | Size (nm) | PDI | Zeta-Potential (mV) | mRNA Retention Rate (%) |
| 0 | 112.2 ± 1.3 | 0.081 ± 0.022 | -5.72 ± 1.41 | 93.96 ± 1.19 |
| 1 | 114.9 ± 2.9 | 0.086 ± 0.039 | -6.29 ± 2.34 | 95.67 ± 5.06 |
| 3 | 113.1 ± 2.2 | 0.061 ± 0.018 | -6.13 ± 1.26 | 93.00 ± 2.50 |
| 5 | 111.6 ± 2.0 | 0.047 ± 0.043 | -4.88 ± 0.67 | 95.45 ± 0.96 |
| 7 | 112.5 ± 1.0 | 0.065 ± 0.027 | -4.15 ± 1.62 | 95.58 ± 1.46 |
| Data from a study on mRNA-LNPs showing good stability at 4°C over a 7-day period.[4] |
Experimental Protocols
Protocol 1: Assessment of LNP Stability by Dynamic Light Scattering (DLS)
This protocol outlines the steps to measure the particle size (Z-average diameter) and polydispersity index (PDI) of this compound LNPs over time.
-
Sample Preparation:
-
Prepare aliquots of your this compound LNP formulation for storage under different conditions (e.g., 4°C, -20°C, -80°C).
-
At each time point (e.g., Day 0, Day 7, Day 14, Day 28), retrieve an aliquot from each storage condition.
-
Allow frozen samples to thaw completely at room temperature.
-
-
DLS Measurement:
-
Dilute the LNP sample to an appropriate concentration in a suitable buffer (e.g., 1x PBS).
-
Transfer the diluted sample to a DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature.
-
Perform the measurement to obtain the Z-average diameter and PDI.
-
-
Data Analysis:
-
Record the Z-average diameter and PDI for each sample at each time point.
-
Plot the changes in size and PDI over time for each storage condition to assess stability. A significant increase in these values indicates aggregation.
-
Protocol 2: Determination of mRNA Encapsulation Efficiency using a RiboGreen Assay
This protocol describes how to quantify the amount of mRNA encapsulated within the this compound LNPs.
-
Reagent Preparation:
-
Prepare a 1x TE buffer solution.
-
Prepare a 2% Triton X-100 solution in TE buffer.
-
Prepare the RiboGreen reagent working solution by diluting the stock solution in 1x TE buffer according to the manufacturer's instructions.
-
Prepare a standard curve of your mRNA in 1x TE buffer.
-
-
Sample Measurement:
-
In a 96-well plate, add your mRNA standards.
-
In separate wells, add your this compound LNP sample diluted in 1x TE buffer (this will measure free, unencapsulated mRNA).
-
In another set of wells, add your this compound LNP sample diluted in the 2% Triton X-100 solution (this will disrupt the LNPs and measure total mRNA).
-
Add the RiboGreen working solution to all wells containing standards and samples.
-
Incubate for the recommended time, protected from light.
-
-
Fluorescence Reading and Calculation:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Use the standard curve to determine the concentration of free mRNA and total mRNA in your LNP samples.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
Visualizations
Caption: Experimental workflow for assessing this compound LNP stability.
Caption: Troubleshooting logic for this compound LNP aggregation issues.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 4. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fluidimaging.com [fluidimaging.com]
- 7. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. susupport.com [susupport.com]
Technical Support Center: C14-4 in Primary T Cells
Welcome to the technical support center for minimizing C14-4 cytotoxicity in primary T cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for primary T cells?
A1: this compound is an ionizable lipid that is a key component of lipid nanoparticles (LNPs) used for delivering messenger RNA (mRNA) to cells, including primary T cells.[1][2] It is favored for its high transfection efficiency and is considered a less cytotoxic alternative to traditional methods like electroporation for applications such as CAR T-cell engineering.[1][2]
Q2: I am observing high levels of T-cell death after transfection with this compound LNPs. What are the potential causes?
A2: High cytotoxicity can stem from several factors:
-
Suboptimal LNP Formulation: The molar ratios of the lipids (this compound, helper lipids like DOPE, cholesterol, and PEG-lipid) are critical. An improper ratio can lead to increased toxicity.[3] Using crude instead of purified this compound lipid can also result in lower transfection efficiency and potentially higher cytotoxicity.[1]
-
High mRNA Concentration: Cytotoxicity is often dose-dependent. Using an excessively high concentration of this compound LNPs and encapsulated mRNA can lead to decreased cell viability.[1][4]
-
T-Cell Activation State: The activation status of primary T cells can influence their susceptibility to transfection-related stress. It is crucial to optimize the duration of T-cell activation prior to LNP treatment.[4]
-
Extended Incubation Time: While transfection is time-dependent, prolonged exposure to high concentrations of LNPs can negatively impact cell viability.[4]
-
Cell Culture Conditions: Factors such as cell density and the presence of serum can affect the outcomes of transfection and cell survival.
Q3: How can I optimize my experiment to minimize this compound LNP-induced cytotoxicity?
A3: To reduce T-cell death, consider the following optimizations:
-
Titrate LNP-mRNA Concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound LNPs that provides high transfection efficiency with minimal impact on viability.[4]
-
Optimize T-Cell Activation: Experiment with different T-cell activation times (e.g., 3 to 6 days) to find the optimal window for transfection.[4]
-
Refine LNP Formulation: If you are preparing your own LNPs, ensure the use of purified this compound and optimize the molar ratios of the lipid components. Studies suggest that higher ratios of this compound and DOPE with lower cholesterol may improve mRNA delivery while moderate PEG ratios can minimize cytotoxicity.[3]
-
Monitor Incubation Time: Assess transfection efficiency and cell viability at different time points (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[4]
Q4: What is the mechanism of this compound LNP-induced cytotoxicity?
A4: While this compound LNPs are designed for low cytotoxicity, high concentrations can induce cell death. The primary mechanism of LNP entry into cells is through endocytosis. It is hypothesized that excessive LNP uptake or inefficient endosomal escape could trigger stress pathways leading to apoptosis (programmed cell death). This is likely mediated by the activation of caspases, key enzymes in the apoptotic cascade. In some instances of T-cell death, necrosis can also be involved.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High T-Cell Cytotoxicity (>25%) | LNP-mRNA concentration is too high. | Perform a dose-response curve with a range of LNP concentrations to find the optimal balance between transfection efficiency and cell viability. |
| Suboptimal LNP formulation. | Ensure the use of purified this compound lipid. If preparing in-house, verify the molar ratios of all lipid components. Consider using a commercially available LNP formulation kit optimized for T cells. | |
| Inappropriate T-cell activation period. | Test different activation periods for your primary T cells (e.g., 3, 4, 5, or 6 days) prior to transfection to identify the optimal window.[4] | |
| Extended incubation with LNPs. | Determine the shortest incubation time that yields sufficient protein expression by performing a time-course experiment (e.g., 24, 48, 72 hours).[4] | |
| Low Transfection Efficiency | Poor LNP quality. | Characterize your LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency. Aggregated or poorly formed LNPs will have reduced performance. |
| Insufficient T-cell activation. | Confirm T-cell activation through appropriate markers (e.g., CD25, CD69) before proceeding with transfection. | |
| Incorrect LNP:mRNA ratio. | Optimize the ratio of this compound lipid to mRNA during LNP formulation. | |
| High Variability Between Experiments | Inconsistent T-cell source or activation. | Use T cells from the same donor for comparative experiments and standardize the activation protocol. |
| Inconsistent LNP preparation. | If preparing LNPs in-house, ensure consistent parameters such as mixing speed and temperature. For commercial kits, follow the manufacturer's protocol precisely. | |
| Variations in cell handling. | Standardize cell counting, seeding density, and reagent addition across all experiments. |
Quantitative Data Summary
The following tables summarize cell viability data from studies using this compound LNPs for mRNA delivery to primary T cells.
Table 1: Viability of Primary T Cells Treated with Crude this compound LNPs
| mRNA Concentration (ng/µL) | Mean Viability (%) after 24h |
| 112.5 | ~95% |
| 225 | ~90% |
| 450 | ~85% |
| 900 | ~80% |
Data adapted from a study assessing luciferase mRNA delivery.[1]
Table 2: Comparison of T-Cell Viability with Purified this compound LNPs and Electroporation
| Transfection Method | Mean Viability (%) |
| Purified this compound LNP | 76% |
| Crude this compound LNP | 78% |
| Electroporation | 31% |
Data from a study delivering CAR mRNA to primary T cells.[1]
Table 3: Viability of Jurkat T cells at Different eGFP-mRNA LNP Concentrations and Time Points
| mRNA Concentration (ng/mL) | Viability (%) at 24h | Viability (%) at 48h | Viability (%) at 72h |
| 125 | >95% | >95% | >95% |
| 250 | >95% | >95% | >95% |
| 500 | >95% | >95% | ~90% |
Data adapted from an application note by Cayman Chemical.[4]
Experimental Protocols
Protocol 1: Preparation of this compound LNPs for mRNA Delivery
This protocol is a general guideline based on published methods. For specific applications, optimization may be required.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
DMG-PEG(2000)
-
mRNA encoding the protein of interest in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Ethanol, molecular biology grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution: In ethanol, prepare a lipid mixture with a molar ratio of 35:16:46.5:2.5 for this compound:DOPE:Cholesterol:DMG-PEG(2000).[4]
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Use a flow rate ratio of 3:1 (aqueous:organic).
-
LNP Formation: Pump the mRNA solution through the aqueous inlet and the lipid-ethanol solution through the organic inlet. The rapid mixing will lead to the self-assembly of LNPs.
-
Dialysis: Collect the LNP solution and dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.
-
Characterization: Determine the LNP size and polydispersity index (PDI) using dynamic light scattering (DLS). Quantify mRNA encapsulation efficiency using a fluorescent RNA-binding dye assay.
-
Storage: Store the formulated LNPs at 4°C until use.
Protocol 2: Assessment of this compound LNP Cytotoxicity in Primary T Cells using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Primary T cells treated with this compound LNPs
-
Untreated control T cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the desired incubation time with this compound LNPs, harvest the T cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases involved in apoptosis.
Materials:
-
Primary T cells treated with this compound LNPs
-
Untreated control T cells
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
White-walled 96-well plates suitable for luminescence readings
-
Luminometer
Procedure:
-
Cell Plating: Plate the treated and untreated T cells in a white-walled 96-well plate (e.g., 100 µL of cell suspension per well). Include wells with cell culture medium only for blank measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other readings. An increase in luminescence in the treated samples compared to the untreated controls indicates an increase in caspase-3/7 activity.
Visualizations
Caption: Troubleshooting workflow for high this compound LNP cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Hypothesized this compound LNP-induced apoptotic signaling.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steering the course of CAR T cell therapy with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
Technical Support Center: Optimizing C14-4 Formulations for In Vivo Applications
Welcome to the technical support center for the in vivo application of C14-4 formulations. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an ionizable cationic lipid with a pKa of 6.5.[1][2] It is a key component in the formation of lipid nanoparticles (LNPs) designed for the in vivo and ex vivo delivery of messenger RNA (mRNA).[1] Its primary application is in the engineering of Chimeric Antigen Receptor (CAR) T cells for cancer immunotherapy, where it has been shown to achieve high transfection efficiency with low cytotoxicity compared to traditional methods like electroporation.[1][3][4]
Q2: What are the standard components of a this compound lipid nanoparticle formulation?
A2: A typical this compound LNP formulation consists of four main components:
-
Ionizable Cationic Lipid: this compound, which facilitates mRNA encapsulation and endosomal escape.[5][6]
-
Helper Phospholipid: Such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), which aids in the formation of the LNP structure and membrane fusion.[6][7]
-
Cholesterol: To enhance the stability and rigidity of the nanoparticle membrane.[6][7][8]
-
PEGylated Lipid: Such as DMG-PEG(2000), to prevent aggregation, improve stability, and prolong circulation time.[5][6][8]
Q3: What are the key physicochemical characteristics of this compound LNPs for successful in vivo delivery?
A3: For effective in vivo performance, this compound LNPs should possess the following characteristics:
-
Particle Size: Typically in the range of 70-100 nm for efficient cellular uptake and biodistribution.[1][6][9][10]
-
Polydispersity Index (PDI): A PDI value below 0.2 indicates a homogenous and monodisperse nanoparticle population, which is crucial for consistent in vivo behavior.[6]
-
Zeta Potential: A near-neutral surface charge at physiological pH helps to minimize non-specific interactions and clearance.[6][9][10]
-
mRNA Encapsulation Efficiency: High encapsulation efficiency (ideally >90%) ensures a sufficient therapeutic payload is delivered to the target cells.[5][6]
Q4: What is the expected in vivo biodistribution of this compound LNPs?
A4: When administered intravenously, this compound LNPs have shown a favorable biodistribution profile for immune cell targeting, with a notable accumulation in the spleen over the liver.[11][12] This extrahepatic tropism is advantageous for applications like CAR T-cell engineering, as it allows for more targeted delivery to immune cells residing in the spleen.[11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and in vivo use of this compound LNPs.
| Problem | Potential Cause | Suggested Solution |
| Poor mRNA Encapsulation Efficiency | Suboptimal pH of the aqueous buffer. | Ensure the aqueous buffer (e.g., sodium acetate) has a pH of around 4.0 to 4.5 to ensure the this compound lipid is sufficiently protonated for electrostatic interaction with the negatively charged mRNA.[5][13] |
| Inefficient mixing during formulation. | Utilize a microfluidic mixing device to ensure rapid and homogenous mixing of the lipid and aqueous phases.[2][7][14] If using manual mixing, ensure rapid injection of the lipid-ethanol solution into the aqueous buffer with vigorous stirring.[2] | |
| LNP Aggregation and Instability | Inadequate PEGylation. | Ensure the correct molar ratio of the PEGylated lipid is used in the formulation. A lack of PEG-lipid can lead to unstable and polydisperse LNPs.[6] |
| Improper storage conditions. | Store LNPs at 4°C for short-term use (up to one week).[2] For long-term storage, freeze at -80°C with the addition of a cryoprotectant like sucrose.[2] Avoid repeated freeze-thaw cycles. | |
| Low In Vivo Efficacy | Suboptimal LNP formulation. | Optimize the molar ratios of the lipid components. Studies have shown that increasing the molar ratios of this compound and DOPE while decreasing cholesterol can improve mRNA delivery.[3] Refer to the optimized formulation tables below for starting points. |
| Poor cellular uptake and/or endosomal escape. | The pKa of the LNP is critical for endosomal escape. The inherent pKa of this compound (6.5) is suitable for this purpose.[1][2] Ensure the overall formulation does not significantly alter this property. | |
| Inconsistent In Vivo Results | Variability in LNP batches. | Characterize each batch of LNPs for size, PDI, and encapsulation efficiency to ensure consistency between experiments.[6] |
| Issues with animal administration. | Ensure proper intravenous injection technique to guarantee systemic delivery. Monitor animals for any adverse reactions post-injection. | |
| Observed In Vivo Toxicity | High dose of LNPs. | Perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity.[1] |
| Cytotoxicity from formulation components. | While this compound has been shown to have low cytotoxicity, ensure the purity of all lipid components and the absence of residual organic solvents from the formulation process.[1][3] |
Quantitative Data Summary
The following tables summarize key quantitative data for the formulation and characterization of this compound LNPs based on published literature.
Table 1: Optimized this compound LNP Formulations for mRNA Delivery
| Formulation ID | This compound (mol%) | DOPE (mol%) | Cholesterol (mol%) | DMG-PEG(2000) (mol%) | Reference |
| Standard Formulation (S2) | 35 | 16 | 46.5 | 2.5 | [3] |
| Optimized Formulation (B10) | 40 | 30 | 25 | 2.5 | [3] |
Table 2: Physicochemical Properties of an Optimized this compound LNP Formulation
| Parameter | Value | Method of Measurement | Reference |
| Hydrodynamic Diameter (Z-average) | 70.17 nm | Dynamic Light Scattering (DLS) | [1] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [13] |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | [5] |
| pKa | 6.5 | TNS Assay | [1][2] |
Experimental Protocols
1. Preparation of this compound LNPs using Microfluidics
This protocol describes the formulation of this compound LNPs using a microfluidic mixing device.
-
Materials:
-
This compound in ethanol
-
DOPE in ethanol
-
Cholesterol in ethanol
-
DMG-PEG(2000) in ethanol
-
mRNA in 50 mM sodium acetate buffer (pH 4.5)[13]
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Syringes for the microfluidic device
-
-
Procedure:
-
Prepare the lipid stock solutions in absolute ethanol.
-
Combine the individual lipid solutions in the desired molar ratios (e.g., B10 formulation: 40% this compound, 30% DOPE, 25% cholesterol, 2.5% DMG-PEG(2000)) to create the final lipid-ethanol mixture.[3]
-
Prepare the aqueous mRNA solution at the desired concentration (e.g., 0.2 mg/mL).[13]
-
Load the lipid-ethanol mixture and the aqueous mRNA solution into separate syringes.
-
Set the flow rate ratio on the microfluidic device to 3:1 (aqueous:ethanolic) and the total flow rate to a suitable value (e.g., 10-12 mL/min).[13][14]
-
Initiate the mixing process. The rapid mixing will induce the self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove ethanol and unencapsulated mRNA.[13]
-
Concentrate the LNPs if necessary using appropriate centrifugal filters.[12]
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[2]
-
2. Characterization of this compound LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Use Dynamic Light Scattering (DLS) to measure the Z-average diameter and PDI of the LNP suspension diluted in PBS.[13]
-
-
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye-based assay such as the RiboGreen assay.
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100%.
-
Visualizations
Caption: Experimental workflow for this compound LNP formulation and in vivo testing.
Caption: Signaling pathway of a second-generation CAR T cell upon antigen recognition.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical considerations of mRNA–LNP technology for CAR-T therapy: components, payloads and emerging horizons - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro-In Vivo Correlation Gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C14-4 LNP-Mediated mRNA Delivery
Welcome to the technical support center for C14-4 lipid nanoparticle (LNP) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments utilizing this compound LNPs for mRNA delivery, particularly to T cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an ionizable lipid that is a key component in the formulation of lipid nanoparticles (LNPs).[1][2] These LNPs are used to encapsulate and deliver messenger RNA (mRNA) into cells, especially primary human T cells, with high efficiency and low cytotoxicity compared to traditional methods like electroporation.[3][4]
Q2: What are the primary applications of this compound LNPs?
A2: The primary application of this compound LNPs is for the ex vivo engineering of T cells, such as in the development of Chimeric Antigen Receptor (CAR) T-cell therapies.[3][5] By delivering mRNA encoding a CAR, these LNPs enable transient expression of the receptor, which can be a safer alternative to permanent viral vector integration.[3]
Q3: What is the general mechanism of this compound LNP-mediated mRNA delivery?
A3: this compound LNPs are taken up by cells through endocytosis. The acidic environment of the endosome protonates the this compound lipid, causing it to become positively charged. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to be released into the cytoplasm where it can be translated into the protein of interest.
References
- 1. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxycholesterol substitution in ionizable lipid nanoparticles for mRNA delivery to T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C14-4 Concentration Optimization for mRNA Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on C14-4 concentration optimization for mRNA delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for mRNA delivery?
A1: this compound is an ionizable cationic lipid that is a key component of lipid nanoparticles (LNPs) designed for the delivery of nucleic acids like mRNA.[1] Its ionizable nature is crucial for both the efficient encapsulation of negatively charged mRNA during LNP formulation under acidic conditions and for facilitating the release of the mRNA into the cytoplasm of target cells following endocytosis.[1][2][3] At physiological pH, this compound is near-neutral, which reduces toxicity, and becomes positively charged in the acidic environment of the endosome, promoting endosomal escape.[1][3] this compound containing LNPs have shown particular promise for transfecting challenging cell types, such as T cells.[4][5][6]
Q2: What are the other essential components of a this compound based LNP formulation for mRNA delivery?
A2: A typical this compound based LNP formulation for mRNA delivery consists of four main components:
-
An ionizable cationic lipid: this compound is used to encapsulate the mRNA and facilitate its release into the cytoplasm.[1][3]
-
A helper lipid: Phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are included to aid in the formation of the lipid bilayer, improve stability, and can contribute to endosomal escape.[2][7][8]
-
Cholesterol: This component is incorporated to enhance the stability of the lipid bilayer and can also play a role in membrane fusion and endosomal escape.[3][8]
-
A PEGylated lipid: A lipid conjugated to polyethylene glycol (PEG), such as DMG-PEG2000, is included to control particle size, prevent aggregation, and increase the circulation time of the LNPs in the body.[2][7][8]
Q3: What is a typical molar ratio for the components in a this compound LNP formulation?
A3: The molar ratio of the lipid components is a critical parameter that significantly influences the transfection efficiency and cytotoxicity of the LNPs.[9] An example of a molar ratio that has been used for this compound LNPs to transfect primary human T cells is 35:16:46.5:2.5 for this compound:DOPE:cholesterol:DMG-PEG2000, respectively.[1] However, it is crucial to experimentally optimize these ratios for your specific application and cell type.[1][9][10]
Q4: What is the general mechanism of mRNA delivery by this compound LNPs?
A4: The delivery of mRNA by this compound LNPs is a multi-step process. First, the LNPs are taken up by target cells through endocytosis.[1] Inside the cell, the endosome matures and its internal environment becomes acidic. This acidic environment causes the this compound lipid to become protonated and positively charged.[1][3] This charge promotes the disruption of the endosomal membrane, allowing the LNP to escape the endosome and release its mRNA cargo into the cytoplasm.[1][2] Once in the cytoplasm, the mRNA can be translated by the cell's machinery to produce the desired protein.
This compound LNP-mediated mRNA delivery pathway.
Troubleshooting Guide
Issue 1: Low mRNA Transfection Efficiency
| Potential Cause | Troubleshooting Step |
| Suboptimal Lipid Molar Ratios | The molar ratio of this compound, helper lipid, cholesterol, and PEG-lipid is critical.[9] Systematically vary the molar percentages of each component to identify the optimal ratio for your specific cell type and mRNA. |
| Incorrect N:P Ratio | The ratio of protonatable nitrogens in the ionizable lipid (N) to the phosphate groups in the mRNA (P) affects encapsulation and delivery.[11] Optimize the N:P ratio, which typically falls in the range of 3-6 for effective delivery. |
| Poor LNP Formulation | Ensure proper mixing of the lipid and mRNA solutions. Microfluidic mixing is a reproducible method for forming uniform LNPs.[1][6][11] If using hand mixing, ensure rapid and consistent mixing.[1] The pH of the aqueous buffer for mRNA should be acidic (e.g., pH 4.0-5.0) to ensure protonation of this compound and efficient mRNA encapsulation.[1][2] |
| Degraded mRNA | Use high-quality, intact mRNA. Analyze mRNA integrity before encapsulation using methods like gel electrophoresis. |
| Impure this compound Lipid | Studies have shown that using purified, fully saturated this compound ionizable lipid can significantly improve mRNA delivery compared to crude formulations.[4] |
Issue 2: High Cytotoxicity
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | While essential for delivery, high concentrations of cationic lipids can be toxic. Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal cytotoxicity.[4] |
| Residual Ethanol from Formulation | Ensure complete removal of ethanol after LNP formation by using a thorough dialysis or buffer exchange step.[1] |
| Contaminants in Lipid Components | Use high-purity lipids for LNP formulation to avoid contaminants that could contribute to cytotoxicity. |
Issue 3: Poor LNP Stability (Aggregation or Degradation)
| Potential Cause | Troubleshooting Step |
| Inadequate PEGylation | The amount of PEG-lipid influences LNP stability. Optimize the molar percentage of the PEGylated lipid to prevent aggregation.[7] However, be aware that a high percentage of PEG-lipid can sometimes hinder cellular uptake.[5] |
| Improper Storage Conditions | Store LNPs at 4°C for short-term use (up to one week).[1] For long-term storage, consider freezing at -80°C with the addition of a cryoprotectant like sucrose, although optimal freezing conditions should be determined experimentally.[1] |
| Inappropriate Buffer | The buffer used for dialysis and storage can impact stability. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used.[1] |
Experimental Protocols
1. This compound LNP Formulation using Microfluidic Mixing
This protocol is adapted from established methods for LNP formulation.[1][6][11]
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
DMG-PEG2000
-
Ethanol, 200 proof
-
mRNA in 50 mM sodium acetate buffer, pH 4.0
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 20 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the Ethanolic Lipid Mixture:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 35:16:46.5:2.5).
-
The total lipid concentration in the ethanolic phase should be optimized, but a starting point could be 10-20 mg/mL.
-
-
Prepare the Aqueous mRNA Solution:
-
Dilute the mRNA to the desired concentration (e.g., 0.2 mg/mL) in 50 mM sodium acetate buffer (pH 4.0).[1]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the ethanolic lipid mixture and the aqueous mRNA solution into separate syringes.
-
Set the flow rate ratio (FRR) of the aqueous phase to the ethanolic phase, typically at 3:1.[1]
-
Set the total flow rate (TFR), for example, at 10 mL/min.[6]
-
Initiate the mixing process to form the LNPs.
-
-
Dialysis:
-
Transfer the formulated LNP solution to a dialysis cassette.
-
Dialyze against 1,000 volumes of PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.[1]
-
-
Characterization and Storage:
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Store the LNPs at 4°C for short-term use.
-
Experimental workflow for this compound LNP formulation.
Data Presentation
Table 1: Physicochemical Properties of this compound LNPs
This table presents example data for this compound LNPs, illustrating the typical characteristics that should be measured. Actual values will vary depending on the specific formulation and protocol.
| Formulation | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Chol:PEG) | Size (nm) | PDI | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| Example 1 | This compound | 35:16:46.5:2.5 | 70.2 | <0.3 | -3.5 to 1.5 | ~63-90 |
| Example 2 (Purified this compound) | Purified this compound | 35:16:46.5:2.5 | 75.1 | <0.3 | Not Reported | Not Reported |
| Reference formulation data from various sources. | [4] | [4][12] | [12] | [12] |
Table 2: In Vitro Transfection Efficiency of this compound LNPs
This table shows representative data on the transfection efficiency of this compound LNPs in Jurkat cells, a T cell line. Efficiency is often measured by the expression of a reporter gene, such as luciferase or a fluorescent protein.
| LNP Formulation | mRNA Cargo | Cell Type | Dose (ng mRNA) | Luciferase Expression (Relative Light Units) | Cell Viability (%) |
| This compound LNP | Luciferase | Jurkat | 30 | Significantly higher than other formulations | No significant difference from untreated |
| Data adapted from a study on this compound LNP optimization. | [4] | [4] | [4] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 4. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Lipid Nanoformulations for Effective mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Critical considerations of mRNA–LNP technology for CAR-T therapy: components, payloads and emerging horizons - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Metabolite Co-Delivery Strategy to Improve mRNA Lipid Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
C14-4 Purity and Transfection: A Technical Resource
For researchers, scientists, and drug development professionals utilizing C14-4 for mRNA delivery, ensuring optimal transfection results is paramount. The purity of the this compound lipid is a critical quality attribute (CQA) that can significantly influence the efficacy and safety of your lipid nanoparticle (LNP) formulations. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues related to this compound purity and its impact on transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in mRNA transfection?
A1: this compound is an ionizable cationic lipid that is a key component of lipid nanoparticles (LNPs) used for delivering mRNA to cells, particularly T cells.[1][2][3][4] At an acidic pH (e.g., during LNP formulation), this compound is positively charged, which facilitates the encapsulation of negatively charged mRNA.[5] In the physiological pH environment of the bloodstream, this compound is nearly neutral, which helps to reduce nonspecific interactions and improve stability. Once the LNP is taken up by a cell into an endosome, the acidic environment of the endosome protonates this compound, giving it a positive charge. This positive charge is thought to promote the disruption of the endosomal membrane, allowing the mRNA to be released into the cytoplasm where it can be translated into protein.[5][6][7][8][9]
Q2: How does the purity of this compound affect transfection results?
A2: The purity of this compound is crucial for achieving high transfection efficiency and minimizing cytotoxicity. Impurities, which can include byproducts from synthesis, degradation products, or residual solvents, can negatively impact the performance of the LNP formulation. Studies have shown that LNPs formulated with purified this compound result in significantly higher protein expression compared to those made with crude this compound, without an increase in cell death.[1] Impurities can interfere with the self-assembly of LNPs, affect their size and stability, hinder the encapsulation of mRNA, and potentially increase the toxicity of the formulation.
Q3: What are the typical purity specifications for this compound?
A3: While specific, universally accepted standards are still evolving, high-quality this compound for research and preclinical development is often supplied at a purity of ≥95%, frequently as a mixture of isomers. For clinical and therapeutic applications, even more stringent purity requirements are necessary to ensure safety and lot-to-lot consistency, as mandated by regulatory agencies. The identity and quantity of impurities are critical quality attributes that need to be carefully controlled and monitored.[10][11][12]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound and other lipids is typically assessed using analytical chromatography techniques. A common and effective method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Charged Aerosol Detector (CAD).[13][14][15] This method can separate the main lipid component from its impurities. Mass spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the chemical structures of these impurities.[16][17]
Q5: How should I store and handle this compound to maintain its purity?
A5: Proper storage and handling are essential to prevent the degradation of this compound. It is typically recommended to store this compound solutions at -20°C for short-term storage (e.g., up to one week) and at -80°C for longer-term storage.[5] It is important to minimize freeze-thaw cycles. When preparing lipid stock solutions, use high-purity, RNase-free solvents and store them under an inert atmosphere (e.g., argon) if possible to prevent oxidation. Always bring lipid solutions to room temperature before use and ensure they are fully dissolved, which may require gentle warming and vortexing.[5]
Troubleshooting Guide
Issue: Low Transfection Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal this compound Purity | Source high-purity this compound (≥95%). If you suspect purity issues with your current stock, consider obtaining a new, certified batch. Studies have demonstrated that purified this compound LNPs lead to significantly higher protein expression.[1] |
| Incorrect LNP Formulation | Ensure the correct molar ratios of all lipid components (this compound, helper lipid like DOPE, cholesterol, and PEG-lipid) are used. A common starting ratio for this compound based LNPs for T-cell transfection is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).[2] |
| Poor mRNA Quality | Use high-quality, intact mRNA. Verify mRNA integrity using methods like gel electrophoresis or a Bioanalyzer. Ensure your working environment is RNase-free. |
| Suboptimal LNP Characteristics | Characterize your LNPs for size, polydispersity index (PDI), and encapsulation efficiency. Aim for a particle size of <100 nm and a PDI of <0.2 for optimal performance.[2] Encapsulation efficiency should be high to ensure a sufficient mRNA dose is delivered. |
| Cell Health and Density | Use healthy, actively dividing cells. Ensure the cell density at the time of transfection is optimal for your cell type. For T-cells, activation prior to transfection is often necessary.[2] |
| Incorrect Transfection Protocol | Optimize the mRNA dose per cell. For primary human T-cells, a dose-dependent increase in expression has been observed with this compound LNPs.[1] Ensure the incubation time is appropriate; for this compound LNPs in T-cells, maximal expression is often seen around 48 hours post-transfection.[18] |
Issue: High Cytotoxicity
| Possible Cause | Recommended Solution |
| Impurities in this compound | Impurities from the synthesis or degradation of this compound can be toxic to cells. Use of purified this compound has been shown to maintain low cytotoxicity.[1] |
| Residual Solvents | Ensure that residual solvents from the LNP formulation process (e.g., ethanol) are sufficiently removed through dialysis or another buffer exchange method.[5] |
| High LNP Dose | Perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal cytotoxicity. Even with purified this compound, very high doses can lead to some cell death.[1][18] |
| Suboptimal LNP Formulation | The ratio of lipid components can influence cytotoxicity. Ensure your formulation is optimized. |
| Sensitive Cell Type | Some cell types are inherently more sensitive to transfection reagents. Minimize the incubation time of the LNPs with the cells if cytotoxicity is a concern. |
Quantitative Data Summary
While extensive quantitative data correlating specific this compound purity percentages to transfection efficiency is not widely available in the public domain, a key study highlights the significant impact of purification.
Table 1: Impact of this compound Purification on Transfection Efficiency in Primary Human T-Cells [1][3]
| This compound LNP Type | Relative Luciferase Expression (RLU) | Cell Viability |
| Crude this compound | Lower | No significant difference from purified |
| Purified this compound | Significantly Higher | No significant difference from crude |
This table summarizes the findings from a study comparing crude vs. purified this compound LNPs, demonstrating that purification enhances transfection efficiency without increasing cytotoxicity.
Experimental Protocols
1. Formulation of this compound Lipid Nanoparticles (Microfluidic Mixing)
This protocol is a general guideline for formulating this compound LNPs for T-cell transfection.[2][5]
-
Materials:
-
This compound in ethanol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
-
Cholesterol in ethanol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) in ethanol
-
mRNA in an RNase-free aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
-
Procedure:
-
Prepare the ethanolic lipid mixture by combining this compound, DOPE, cholesterol, and DMG-PEG2000 at a desired molar ratio (e.g., 35:16:46.5:2.5).
-
Prepare the aqueous mRNA solution at a suitable concentration (e.g., 0.2 mg/mL).
-
Set up the microfluidic system with a specific total flow rate (e.g., 10 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanolic phase).
-
Load the lipid mixture and mRNA solution into their respective syringes and initiate mixing.
-
Collect the resulting LNP solution.
-
Perform buffer exchange to remove ethanol and raise the pH to a physiological level (e.g., dialysis against PBS pH 7.4).
-
Characterize the LNPs for size, PDI, and mRNA encapsulation efficiency.
-
Sterile filter the LNP solution (0.22 µm filter) before use in cell culture.
-
2. Assessment of Transfection Efficiency (Luciferase Assay)
This protocol provides a general method to quantify protein expression after transfection with luciferase-encoding mRNA.
-
Materials:
-
Transfected cells in a 96-well plate
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
-
-
Procedure:
-
Culture and transfect cells with this compound LNPs encapsulating luciferase mRNA in a 96-well plate.
-
At the desired time point (e.g., 24 or 48 hours) post-transfection, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Relative Light Units (RLU) are proportional to the amount of expressed luciferase protein.
-
3. Assessment of Cytotoxicity (LDH Assay)
This protocol outlines a method to measure cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[18][19][20][21][22]
-
Materials:
-
Transfected cells in a 96-well plate
-
LDH cytotoxicity assay kit
-
Spectrophotometer
-
-
Procedure:
-
Culture and transfect cells with varying concentrations of this compound LNPs. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).
-
At the end of the incubation period, carefully collect the cell culture supernatant from each well.
-
Add the LDH reaction solution to the collected supernatant in a new 96-well plate according to the kit manufacturer's protocol.
-
Incubate the plate as recommended.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released in the treated samples relative to the positive and negative controls.
-
Visualizations
Caption: Workflow of this compound LNP formulation and mRNA delivery.
Caption: Troubleshooting logic for low transfection efficiency.
Caption: Intracellular trafficking pathway of this compound LNPs.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. korambiotech.com [korambiotech.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Mechanisms of Intracellular trafficking and endosomal escape of nanoparticles for mRNA delivery - Gaurav Sahay [grantome.com]
- 8. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape - American Chemical Society [acs.digitellinc.com]
- 9. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crystalpharmatech.com [crystalpharmatech.com]
- 11. Decoding LNP Characteristics: From CQAs to Better RNA Therapeutics — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 12. Understanding CQAs For mRNALipid Nanoparticle Product Development And Manufacture [advancingrna.com]
- 13. hplc.eu [hplc.eu]
- 14. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid-Based Nanoparticles for mRNA and DNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxicity Detection Kit (LDH) Protocol & Troubleshooting [sigmaaldrich.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
C14-4 quality control and characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C14-4, an ionizable lipid used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary application?
This compound is an ionizable cationic lipid with a pKa of 6.5.[1][2] It is a key component in the formulation of lipid nanoparticles (LNPs) designed for the delivery of messenger RNA (mRNA).[1][3] These LNPs are particularly effective for transfecting primary human T cells, demonstrating high transfection efficiency with low cytotoxicity, making them suitable for applications like CAR T cell engineering.[3][4][5]
What is the mechanism of action for this compound in mRNA delivery?
This compound is an ionizable lipid, meaning its charge is pH-dependent. At a low pH, such as during LNP formulation, the amine groups in this compound become protonated and positively charged, which facilitates the encapsulation of negatively charged mRNA.[2][6] When the LNPs are taken up by cells into endosomes, the acidic environment of the endosome also leads to the protonation of this compound. This positive charge is thought to promote the disruption of the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm where it can be translated into protein.[2][7]
What are the key components of a typical this compound LNP formulation?
A standard this compound LNP formulation for mRNA delivery typically consists of four main components dissolved in an organic phase (commonly ethanol), which is then mixed with an aqueous phase containing the mRNA. These components are:
-
Phospholipid (Helper Lipid): Such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[8][9]
-
PEGylated Lipid: Such as DMG-PEG(2000), which helps to control particle size and provides a hydrophilic shield to reduce aggregation and opsonization.[8][10]
Quality Control and Characterization
Effective quality control is crucial for ensuring the consistency, efficacy, and safety of this compound LNP formulations. The following table summarizes key quality control parameters and their typical specifications for this compound based LNPs.
| Parameter | Method | Typical Specification |
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 70 - 100 nm[3] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2[3] |
| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90%[11] |
| mRNA Concentration | UV-Vis Spectroscopy (A260) | Varies based on formulation |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Influences biodistribution and stability[8] |
Troubleshooting Guide
This section addresses common issues that may be encountered during the formulation and characterization of this compound LNPs.
Issue 1: Low mRNA Encapsulation Efficiency
-
Question: My mRNA encapsulation efficiency is below 90%. What are the possible causes and how can I improve it?
-
Answer:
-
Suboptimal pH of Aqueous Buffer: The pH of the aqueous buffer containing the mRNA is critical for the protonation of this compound and subsequent electrostatic interaction with the negatively charged mRNA. Ensure the pH of your buffer (e.g., sodium acetate) is acidic, typically around 4.0, to facilitate efficient encapsulation.[8]
-
Incorrect Mixing Ratio: The ratio of the aqueous phase to the ethanolic lipid phase is important. A common ratio is 3:1 (aqueous:ethanolic).[8] Deviations from the optimal ratio can lead to incomplete mixing and poor encapsulation.
-
Slow Mixing: Rapid mixing of the lipid and aqueous phases is crucial for the self-assembly of LNPs and efficient mRNA trapping. If using a manual method, ensure rapid pipetting or vortexing.[8] For more reproducible results, consider using a microfluidic mixing device.[8]
-
Degraded mRNA: Ensure the integrity of your mRNA before encapsulation. Degraded mRNA may not be efficiently encapsulated.
-
Issue 2: Large Particle Size or High Polydispersity Index (PDI)
-
Question: The DLS results show a particle size larger than 100 nm and/or a PDI value greater than 0.2. What could be the problem?
-
Answer:
-
Aggregation: LNPs can aggregate if not properly stabilized. This can be due to a suboptimal concentration of the PEGylated lipid or issues with the buffer composition post-formulation.[12]
-
Improper Mixing: Inconsistent or slow mixing can lead to the formation of larger, non-uniform particles.[13] Utilizing a microfluidic device can help achieve a more uniform particle size distribution.[13]
-
Incorrect Lipid Ratios: The molar ratios of the lipid components (this compound, DOPE, cholesterol, and PEG-lipid) significantly impact the final particle size and PDI.[11] Optimization of these ratios may be necessary for your specific mRNA cargo.
-
Storage Issues: Improper storage, such as storing at 4°C for extended periods without cryoprotectants, can lead to particle aggregation.[2] For long-term storage, freezing at -80°C with a cryoprotectant like sucrose is recommended, though conditions should be optimized.[2]
-
Issue 3: High In Vitro Cytotoxicity
-
Question: I am observing significant cytotoxicity in my cell-based assays after treatment with this compound LNPs. What are the potential causes and solutions?
-
Answer:
-
High LNP Dose: While this compound LNPs generally exhibit low cytotoxicity, high concentrations can lead to adverse cellular effects.[5] It is important to perform a dose-response experiment to determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity.
-
Residual Ethanol: Inadequate removal of ethanol after LNP formulation can be toxic to cells. Ensure thorough dialysis or purification of the LNP solution to remove any residual organic solvent.[8]
-
Impurities in Lipid Components: The purity of the this compound and other lipid components is crucial. Impurities could contribute to cytotoxicity.[1]
-
Pro-inflammatory Response: Ionizable lipids themselves can sometimes trigger an inflammatory response.[14] While this compound is designed for low toxicity, this is a factor to consider, especially in sensitive cell types.
-
Experimental Protocols
1. This compound LNP Formulation (Microfluidic Mixing Method)
This protocol describes a general method for formulating this compound LNPs using a microfluidic mixing device.
-
Reagent Preparation:
-
Ethanolic Lipid Mixture: Prepare a stock solution of this compound, DOPE, cholesterol, and DMG-PEG(2000) in absolute ethanol. A common molar ratio is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG(2000)).[8] Ensure all lipids are fully dissolved; gentle heating to 37°C with vortexing may be necessary.[2]
-
Aqueous mRNA Solution: Dilute the mRNA to the desired concentration (e.g., 0.2 mg/mL) in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0) prepared under RNase-free conditions.[8]
-
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the ethanolic lipid mixture and the aqueous mRNA solution into separate syringes.
-
Set the flow rate ratio to 3:1 (aqueous:ethanolic) and the total flow rate as recommended for the device (e.g., 10-25 mL/min).[8]
-
Initiate the mixing process. The two solutions will mix rapidly in the microfluidic channels, leading to the self-assembly of mRNA-loaded LNPs.
-
Collect the resulting LNP solution.
-
-
Purification:
-
Immediately after formation, the LNP solution is often diluted in a neutral buffer (e.g., PBS, pH 7.4) to stabilize the particles.[8]
-
Dialyze the LNP solution against PBS (pH 7.4) overnight using appropriate molecular weight cut-off (MWCO) tubing (e.g., 30 kDa) to remove ethanol and unencapsulated mRNA.[8]
-
The purified LNPs can be concentrated if necessary using centrifugal filters and can be sterile-filtered through a 0.22 µm filter.[8]
-
2. Characterization of this compound LNPs
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the purified LNP solution in PBS (pH 7.4).
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the Z-average diameter for particle size and the PDI value.
-
-
mRNA Encapsulation Efficiency (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This will measure the total mRNA.
-
In the second set, do not add the lysis buffer. This will measure the amount of free (unencapsulated) mRNA.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence of lysed LNPs - Fluorescence of unlysed LNPs) / Fluorescence of lysed LNPs] x 100
-
Visualizations
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. What Defines Efficiency in mRNA Lipid Nanoparticle Delivery [eureka.patsnap.com]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 7. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 10. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 12. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 13. susupport.com [susupport.com]
- 14. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to C14-4 and Other Ionizable Lipids for Nucleic Acid Delivery
Introduction to Ionizable Lipids
Ionizable lipids are a cornerstone of modern drug delivery, forming the critical component of Lipid Nanoparticles (LNPs) that deliver nucleic acid therapeutics like siRNA and mRNA.[][2][3] These lipids are engineered to be near-neutral at physiological pH and become positively charged in the acidic environment of the endosome.[][4][5] This pH-sensitive behavior is essential for efficiently encapsulating negatively charged nucleic acids during formulation and, crucially, for facilitating their release from the endosome into the cytoplasm where they can exert their therapeutic effect.[][][7] C14-4 is a novel ionizable lipid that has demonstrated high transfection efficiency, particularly in hard-to-transfect primary human T cells, with low associated cytotoxicity.[8][9][10] This guide provides an objective comparison of this compound with other prominent ionizable lipids, supported by experimental data and detailed protocols.
Mechanism of Action: LNP Cellular Uptake and Endosomal Escape
The efficacy of an ionizable lipid is primarily determined by its ability to facilitate the escape of the LNP's payload from the endo-lysosomal pathway. After cellular uptake via endocytosis, the LNP is trafficked into an endosome.[4][11] As the endosome matures, proton pumps lower its internal pH.[7][11] This acidic environment protonates the ionizable lipid's headgroup, leading to a net positive charge.[][7][12] The now-cationic LNP interacts with negatively charged lipids on the inner leaflet of the endosomal membrane, disrupting the membrane's integrity.[7][11] This destabilization is believed to cause a phase transition in the lipid arrangement, forming non-bilayer structures that lead to membrane fusion and the eventual release of the nucleic acid cargo into the cell's cytoplasm.[7][11]
Performance Comparison of Ionizable Lipids
The selection of an ionizable lipid significantly impacts the physicochemical properties and biological performance of an LNP formulation. This compound has been specifically highlighted for its effectiveness in T cell transfection.[8][13] Below is a comparison of this compound with other widely used or clinically approved ionizable lipids such as DLin-MC3-DMA (used in the first FDA-approved siRNA drug, Onpattro®), ALC-0315, and SM-102 (used in COVID-19 mRNA vaccines).[2][14]
Table 1: Physicochemical Properties of LNPs Formulated with Different Ionizable Lipids
| Property | This compound | DLin-MC3-DMA | ALC-0315 | SM-102 |
| pKa | ~6.5[4][10][15] | ~6.4 | ~6.1 | ~6.7 |
| Typical Particle Size (nm) | ~70 - 160[13][16] | ~80 - 100 | ~80 - 100 | ~80 - 100 |
| Polydispersity Index (PDI) | < 0.2[16] | < 0.2 | < 0.2 | < 0.2 |
| Encapsulation Efficiency (%) | > 90%[17] | > 90% | > 90% | > 90%[17] |
| Primary Application | T Cell Transfection[8] | siRNA (Liver)[14] | mRNA Vaccines[14] | mRNA Vaccines[18] |
Note: Values are approximate and can vary significantly based on the full lipid composition, payload, and formulation process.
Table 2: In Vitro & In Vivo Performance Characteristics
| Performance Metric | This compound | DLin-MC3-DMA | ALC-0315 |
| Key Advantage | High transfection in T cells with low cytotoxicity.[8][9] | Potent hepatic gene silencing.[] | High potency for siRNA/mRNA delivery.[14] |
| Cell Viability | High; minimal cytotoxicity reported in Jurkat and primary T cells.[9] | Can exert cytotoxic effects on certain cell lines (e.g., HEK-293T).[19] | Can induce markers of liver toxicity at high doses (5 mg/kg).[14] |
| In Vivo Efficacy | Effectively generates functional CAR T cells ex vivo.[10][13] | Robust siRNA-mediated knockdown in hepatocytes.[14] | Achieved 2x greater knockdown of FVII vs. MC3 at 1 mg/kg.[14] |
| Immune Response | Induces well-balanced innate immune activation with minimal inflammation.[17] | Can induce a Th2-biased antibody response depending on administration route.[20] | Associated with reactogenicity.[17] |
Experimental Protocols & Workflow
Reproducible LNP formulation is key to successful nucleic acid delivery. Microfluidic mixing is a widely adopted method for producing uniform LNPs.[18][21]
General Protocol for LNP Formulation via Microfluidic Mixing
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve the ionizable lipid (e.g., this compound), phospholipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio.[8][18] A typical ratio for a this compound formulation is 35% this compound, 16% DOPE, 46.5% cholesterol, and 2.5% PEG-lipid.[8]
-
Aqueous Phase: Dilute the nucleic acid (mRNA or siRNA) in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).[4] This low pH ensures the ionizable lipid is protonated for effective encapsulation.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing device (e.g., a herringbone mixer) at a specific total flow rate (TFR) and flow rate ratio (FRR). A common FRR is 3:1 (aqueous:organic).[4]
-
The rapid mixing within the microchannels causes the lipids to self-assemble into LNPs, encapsulating the nucleic acid.
-
-
Purification and Buffer Exchange:
-
Immediately following mixing, dilute the resulting LNP solution in a neutral buffer (e.g., PBS, pH 7.4) to neutralize the pH and stop the formulation process.[4]
-
Dialyze the LNP solution against PBS overnight using appropriate molecular weight cut-off (MWCO) tubing to remove ethanol and unencapsulated nucleic acid.[4]
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
References
- 2. Rational design and combinatorial chemistry of ionizable lipids for RNA delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sartorius.com [sartorius.com]
- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 8. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]
- 11. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, 2639634-80-1 | BroadPharm [broadpharm.com]
- 16. researchgate.net [researchgate.net]
- 17. A novel ionizable lipid with comprehensive improvements in transfection potency, immune profile and safety of lipid nanoparticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Customizable Lipid Nanoparticle Materials for the Delivery of siRNAs and mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C14-4 LNP-Mediated Protein Expression and its Alternatives
For researchers, scientists, and professionals in drug development, the choice of a protein expression system is a critical decision that impacts experimental outcomes, timelines, and costs. This guide provides an objective comparison of protein expression induced by C14-4 lipid nanoparticle (LNP)-mediated mRNA delivery with other widely used methods: electroporation, lipofection, and lentiviral transduction. The information presented is supported by experimental data to facilitate an informed selection process for your specific research needs.
Introduction to this compound Mediated Protein Expression
This compound is an ionizable lipid that is a key component in the formulation of lipid nanoparticles (LNPs) designed for the efficient delivery of messenger RNA (mRNA) into cells.[1] It is not a standalone protein expression system but rather a vehicle for introducing mRNA, which then utilizes the cell's own machinery to translate the mRNA into the desired protein. This method has gained significant attention for its high transfection efficiency and low cytotoxicity, particularly in sensitive cell types like primary T cells.[1]
Comparative Analysis of Protein Expression Methods
The following sections compare this compound LNP-mediated mRNA delivery with three common alternatives for inducing protein expression in vitro: electroporation, lipofection (using commercially available reagents), and lentiviral transduction. Key performance indicators such as protein expression levels, duration of expression, and cell viability are compared.
Quantitative Data Summary
The performance of each method can vary depending on the cell type, the specific protein being expressed, and the experimental conditions. The following tables summarize the key quantitative data gathered from various studies.
Table 1: Comparison of Protein Expression Levels and Duration
| Method | Typical Protein Expression Level | Duration of Expression | Key Features |
| This compound LNP-mRNA Delivery | High, comparable to electroporation[1] | Transient (typically 1-7 days)[2] | High efficiency in hard-to-transfect cells, low cytotoxicity.[1] |
| Electroporation | High | Transient (typically 1-4 days)[2] | Widely applicable, can be highly efficient but often cytotoxic.[2][3] |
| Lipofection (e.g., Lipofectamine) | Variable, can be lower than LNPs in some cells[1][4] | Transient (typically 1-5 days) | Easy to use, but efficiency is cell-type dependent and can be cytotoxic.[4] |
| Lentiviral Transduction | High and stable | Long-term/Stable | Integrates into the host genome, suitable for long-term studies and generating stable cell lines.[5][6] |
Table 2: Comparison of Cytotoxicity and Cell Viability
| Method | Typical Cell Viability | Primary Advantages | Primary Disadvantages |
| This compound LNP-mRNA Delivery | High (>75%)[1] | Low cytotoxicity, high efficiency.[1] | Requires optimization of LNP formulation. |
| Electroporation | Low to Moderate (can be <50%)[2] | High efficiency, broad applicability. | High cell mortality, stressful for cells.[2][3] |
| Lipofection (e.g., Lipofectamine) | Moderate to High | Ease of use. | Can induce cellular toxicity and off-target effects.[4] |
| Lentiviral Transduction | High | Stable, long-term expression.[5] | Risk of insertional mutagenesis, more complex protocol.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the protocols for the key experiments discussed.
This compound LNP-mRNA Formulation and Transfection
-
LNP Formulation:
-
Prepare an organic phase by dissolving this compound ionizable lipid, cholesterol, a helper lipid (e.g., DOPE), and a PEG-lipid in ethanol at a specific molar ratio.[8]
-
Prepare an aqueous phase containing the mRNA in a citrate buffer.[8]
-
Mix the organic and aqueous phases using a microfluidic mixing device to allow for the self-assembly of LNPs.[8]
-
Dialyze the formulated LNPs against PBS to remove ethanol and unencapsulated components.[8]
-
Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.[8]
-
-
Cell Transfection:
-
Seed target cells in a multi-well plate to achieve a desired confluency (typically 70-90%).
-
Add the LNP-mRNA complexes to the cell culture medium at various concentrations.
-
Incubate the cells for a specified period (e.g., 24-72 hours) before analysis.
-
Electroporation
-
Cell Preparation:
-
Harvest and wash the target cells, then resuspend them in an electroporation buffer at a specific density.
-
-
Electroporation:
-
Add the desired amount of mRNA to the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Apply an electrical pulse using an electroporator with optimized parameters (voltage, pulse width, number of pulses) for the specific cell type.[2]
-
-
Post-Electroporation Culture:
-
Immediately transfer the cells to a culture plate with pre-warmed medium.
-
Incubate the cells and monitor for protein expression and viability.
-
Lipofection
-
Complex Formation:
-
Dilute the mRNA in a serum-free medium.
-
Dilute a commercially available lipofection reagent (e.g., Lipofectamine) in a separate tube of serum-free medium.
-
Combine the diluted mRNA and lipofection reagent, and incubate at room temperature to allow for the formation of lipid-mRNA complexes.
-
-
Cell Transfection:
-
Add the complexes dropwise to the cells in culture.
-
Incubate for a specified duration (e.g., 4-6 hours), then replace the medium with fresh complete medium.
-
Continue incubation and analyze for protein expression at desired time points.
-
Lentiviral Transduction
-
Lentivirus Production:
-
Co-transfect a producer cell line (e.g., HEK293T) with a transfer plasmid (containing the gene of interest), a packaging plasmid, and an envelope plasmid.[5]
-
Collect the supernatant containing the lentiviral particles after 48-72 hours.
-
Filter and, if necessary, concentrate the viral supernatant.
-
-
Cell Transduction:
-
Seed target cells in a culture plate.
-
Add the lentiviral supernatant to the cells, often in the presence of a transduction-enhancing agent like polybrene.[9][10]
-
Incubate for 18-24 hours, then replace the virus-containing medium with fresh medium.[9]
-
Allow the cells to grow and select for transduced cells if a selection marker is present. Protein expression can be analyzed after a few days and will be stable in the cell population.[11]
-
Conclusion
The validation of this compound LNP-mediated protein expression demonstrates it to be a highly effective and gentle method for transiently expressing proteins in a variety of cell types, including those that are difficult to transfect. It offers a significant advantage in terms of cell viability when compared to electroporation. While lipofection is a convenient method, its efficiency can be cell-type dependent and may not reach the levels of optimized LNP formulations. For long-term, stable protein expression, lentiviral transduction remains the gold standard, albeit with a more complex workflow and potential safety considerations. The choice of method should, therefore, be guided by the specific requirements of the experiment, including the desired duration of protein expression, the sensitivity of the cell type, and the need for stable integration of the transgene.
References
- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles outperform electroporation in mRNA-based CAR T cell engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticles outperform electroporation in mRNA-based CAR T cell engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-mRNA Nanoparticle Designed to Enhance Intracellular Delivery Mediated by Shock Waves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixbiotech.com [helixbiotech.com]
- 7. Advancing Gene Delivery LNPs Adenovirus Lentivirus And More [cellandgene.com]
- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. origene.com [origene.com]
A Comparative Guide to C14-4 Lipid Nanoparticles: Unveiling Specificity and Off-Target Effects for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of an optimal lipid nanoparticle (LNP) system is paramount for the safe and effective delivery of nucleic acid therapeutics. This guide provides a comprehensive comparison of the C14-4 LNP system with other widely used alternatives, namely DLin-MC3-DMA (MC3), ALC-0315, and SM-102. The focus is on two critical performance metrics: delivery specificity and off-target effects, supported by available experimental data.
This guide synthesizes data from multiple studies to offer an objective comparison. It is important to note that direct head-to-head studies for all parameters are not always available, and thus, comparisons are drawn from a combination of direct and indirect evidence.
Executive Summary
The this compound LNP has emerged as a promising carrier for mRNA delivery, particularly for T-cell engineering, demonstrating a favorable cytotoxicity profile compared to traditional methods like electroporation. A key distinguishing feature of this compound LNPs is their preferential biodistribution to the spleen over the liver, a significant deviation from the liver-tropic nature of many conventional LNP formulations, including those based on DLin-MC3-DMA. While data on the off-target effects of this compound LNPs, such as cytokine induction, is still emerging, this guide provides a comparative framework based on the available evidence for this compound and its more established counterparts.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance characteristics of this compound LNPs in comparison to MC3, ALC-0315, and SM-102 LNPs.
Table 1: LNP Formulation and Physicochemical Properties
| Parameter | This compound LNP | DLin-MC3-DMA (MC3) LNP | ALC-0315 LNP | SM-102 LNP |
| Ionizable Lipid | This compound | DLin-MC3-DMA | ALC-0315 | SM-102 |
| Helper Lipids (Typical) | DOPE, Cholesterol | DSPC, Cholesterol | DSPC, Cholesterol | DSPC, Cholesterol |
| PEG-Lipid (Typical) | DMG-PEG2000 | DMG-PEG2000 | ALC-0159 | DMG-PEG2000 |
| Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | 35:16:46.5:2.5[1][2] | 50:10:38.5:1.5[3][4] | 46.3:9.4:42.7:1.6 | 50:10:38.5:1.5[5] |
| Typical Particle Size (nm) | ~70-100[1][6] | ~80-120[4] | ~80-100 | ~75-100[5] |
| Primary Application | T-cell mRNA delivery[1][6][7][8] | siRNA/mRNA delivery (liver-targeted)[4] | mRNA vaccine delivery | mRNA vaccine delivery |
Table 2: In Vivo Biodistribution (Specificity)
| Organ | This compound LNP | DLin-MC3-DMA (MC3) LNP | ALC-0315 LNP | SM-102 LNP |
| Liver | Lower accumulation compared to spleen | High accumulation (liver-tropic)[9][10][11] | Significant liver expression after IM injection[12] | Significant liver expression after IM injection[12] |
| Spleen | Preferential accumulation over liver | Moderate accumulation | Moderate accumulation | Moderate accumulation |
| Lymph Nodes | - | Rapid migration to draining lymph nodes after IM injection[13] | Targeted delivery can be enhanced with specific formulations[14] | - |
| Lungs | - | Low accumulation | Low accumulation | Low accumulation |
Table 3: Off-Target Effects (Cytotoxicity and Immunogenicity)
| Effect | This compound LNP | DLin-MC3-DMA (MC3) LNP | ALC-0315 LNP | SM-102 LNP |
| In Vitro Cytotoxicity | Low; less cytotoxic to T-cells than electroporation[1][6][7][8][15][16] | Generally low, but can induce inflammation[17] | Low | Low |
| Cytokine Induction (e.g., IL-6, TNF-α) | Data not available | Induces pro-inflammatory cytokines (IL-6, MIP-2)[3] | Induces Th1-type cytokine production[18][19] | Potently activates inflammasome and IL-1β release; induces pro-inflammatory cytokines[17] |
| Humoral/Cellular Immune Response | - | Induces Th2-biased antibody response (subcutaneous) and Th1-biased cellular response (intramuscular) | Induces stronger cellular and humoral immune responses compared to MC3[12][18][19] | Elicits robust immune responses[20] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are crucial for reproducibility and comparative analysis.
LNP Formulation and Characterization
Lipid nanoparticles are typically formulated via microfluidic mixing.
-
Organic Phase Preparation: The ionizable lipid (e.g., this compound), helper lipids (e.g., DOPE and cholesterol), and PEG-lipid (e.g., DMG-PEG2000) are dissolved in ethanol at a specific molar ratio (see Table 1).
-
Aqueous Phase Preparation: The nucleic acid cargo (mRNA or siRNA) is diluted in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Microfluidic Mixing: The organic and aqueous phases are mixed at a defined flow rate ratio (e.g., 1:3) using a microfluidic device to allow for the self-assembly of LNPs.
-
Purification and Characterization: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated nucleic acids. Particle size, polydispersity index (PDI), and zeta potential are determined by dynamic light scattering (DLS). Encapsulation efficiency is typically measured using a fluorescent dye-based assay (e.g., RiboGreen).
In Vivo Biodistribution Studies
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
LNP Administration: LNPs encapsulating a reporter mRNA (e.g., Firefly Luciferase or a fluorescent protein) are administered via the desired route (e.g., intravenous or intramuscular injection) at a specific dose.
-
Bioluminescence/Fluorescence Imaging: At various time points post-injection, mice are anesthetized, and in vivo imaging is performed to detect the reporter protein expression. For more detailed distribution, organs are harvested, and ex vivo imaging is conducted.
-
Quantitative Analysis: The bioluminescent or fluorescent signal intensity in different organs is quantified to determine the percentage of total expression in each organ.
In Vitro Cytotoxicity Assay
-
Cell Lines: Relevant cell lines, such as Jurkat cells for T-cell delivery studies, are cultured.
-
LNP Treatment: Cells are incubated with varying concentrations of LNPs for a specified period (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is measured using assays such as MTT or by flow cytometry using viability dyes (e.g., DAPI).
In Vivo Cytokine Induction Assay
-
Animal Model and LNP Administration: Similar to biodistribution studies, LNPs are administered to mice.
-
Sample Collection: Blood samples are collected at different time points post-administration.
-
Cytokine Measurement: Serum levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ) and chemokines are quantified using a multiplex immunoassay (e.g., Luminex) or ELISA.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The this compound LNP system presents a compelling alternative to established LNP formulations, particularly for applications requiring extrahepatic delivery, such as T-cell immunotherapy. Its preferential spleen-to-liver biodistribution and favorable cytotoxicity profile in T-cells are significant advantages. However, a comprehensive understanding of its off-target effects, especially its in vivo immunogenicity and cytokine induction profile, requires further investigation.
In contrast, DLin-MC3-DMA, ALC-0315, and SM-102 LNPs have been more extensively characterized, with a wealth of data available on their predominantly liver-tropic nature and their capacity to induce immune responses. While this immunogenicity can be beneficial in vaccine applications, it may be an undesirable off-target effect in other therapeutic contexts.
For researchers and drug developers, the choice of LNP will depend on the specific therapeutic application. For liver-targeted therapies, MC3, ALC-0315, and SM-102 remain strong candidates. For applications requiring delivery to immune cells in the spleen and potentially lower cytotoxicity, this compound shows great promise. Future studies directly comparing the in vivo cytokine profiles of these LNPs will be crucial for a more complete risk-benefit assessment and for the rational design of next-generation nucleic acid therapies.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Why do lipid nanoparticles target the liver? Understanding of biodistribution and liver-specific tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sartorius.com [sartorius.com]
- 11. The Future of Tissue-Targeted Lipid Nanoparticle-Mediated Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 14. pnas.org [pnas.org]
- 15. In vitro and in vivo evaluation of clinically-approved ionizable cationic lipids shows divergent results between mRNA transfection and vaccine efficacy | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 16. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3rshub.imperial.ac.uk [3rshub.imperial.ac.uk]
- 18. Reformulating lipid nanoparticles for organ-targeted mRNA accumulation and translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ALC-0315 Lipid-Based mRNA LNP Induces Stronger Cellular Immune Responses Postvaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Cytotoxicity: C14-4 Lipid Nanoparticles vs. Lipofectamine
For researchers in drug development and cellular engineering, the choice of a delivery vehicle for nucleic acids is critical, balancing transfection efficiency with cellular health. This guide provides a detailed comparison of the cytotoxic profiles of C14-4, an ionizable lipid used in Lipid Nanoparticles (LNPs), and Lipofectamine, a widely-used cationic lipid-based transfection reagent. While direct comparative studies are limited, this guide synthesizes available data to offer an objective overview for informed decision-making.
Overview of this compound and Lipofectamine
This compound is an ionizable lipid integral to the formation of LNPs for the delivery of mRNA.[1][2] It is particularly noted for its high transfection efficiency coupled with low cytotoxicity, making it suitable for sensitive cell types like primary human T cells.[1][3] Lipofectamine is a popular cationic lipid-based reagent known for its effectiveness in transfecting a broad range of cell lines.[4] However, its use is often associated with significant cytotoxicity, which can impact experimental outcomes.[5][6][7][8]
Quantitative Cytotoxicity Data Summary
The following tables summarize the reported effects of this compound and Lipofectamine on cell viability. It is important to note that cytotoxicity is cell-type dependent and varies with experimental conditions.
Table 1: this compound LNP Cytotoxicity Profile
| Cell Type | Concentration/Dose | Viability/Cytotoxicity | Reference |
| Primary Human T Cells | Not specified | Reduced cytotoxicity compared to electroporation | [2][3] |
| Jurkat Cells | 125, 250, 500 ng/ml eGFP-mRNA | High viability maintained at all doses | [3] |
Table 2: Lipofectamine Cytotoxicity Profile
| Reagent Version | Cell Type | Key Findings on Cytotoxicity | Reference |
| Lipofectamine 2000 | Human Vascular Smooth Muscle Cells | Significantly higher toxicity compared to silicon nanoparticles | [7] |
| Lipofectamine 2000 | Multiple Cell Lines | Induces stress responses and can activate apoptosis | [9] |
| Lipofectamine 3000 | CHO-K1, HEK293, H9T-cells | Showed higher cytotoxicity than Turbofect reagent | [8] |
| Lipofectamine 2000 | HeLa Cells | Higher cytotoxicity compared to charge-switching amino acid-based cationic lipids | [10] |
| Lipofectamine 2000 | T47D Cells | Negligible cytotoxicity at 0.4 µL | [11] |
Mechanisms of Cytotoxicity
Cationic lipid-based transfection reagents like Lipofectamine can induce cytotoxicity through several mechanisms. Their positive charge can lead to interactions with the negatively charged cell membrane, causing membrane damage.[12][13] The incorporation of non-biodegradable lipids into cellular membranes, including mitochondrial membranes, can also adversely affect cellular metabolism.[12][13] In contrast, ionizable lipids like this compound are designed to have a near-neutral charge at physiological pH, which is thought to contribute to their lower cytotoxicity.
Caption: Cationic lipid-induced cytotoxicity pathways.
Experimental Protocols
Protocol for Comparative Cytotoxicity Assessment of Transfection Reagents
This protocol outlines a standard method for comparing the cytotoxicity of this compound LNPs and Lipofectamine using a cell viability assay such as MTT or a fluorescence-based assay.
-
Cell Seeding: Plate the desired cell line (e.g., HEK293, HeLa, or a specific cell line of interest) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of transfection.
-
Preparation of Transfection Complexes:
-
This compound LNPs: Prepare LNPs encapsulating a reporter gene (e.g., GFP or luciferase) according to the manufacturer's protocol, testing a range of mRNA concentrations.
-
Lipofectamine: Prepare Lipofectamine-DNA complexes according to the manufacturer's instructions, testing different reagent-to-DNA ratios.
-
-
Transfection: Add the prepared complexes to the cells. Include a negative control (untreated cells) and a positive control for cell death.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay:
-
Data Analysis: Quantify the results using a plate reader or flow cytometer. Express cell viability as a percentage relative to the untreated control cells.
Caption: Standard workflow for comparing transfection reagent cytotoxicity.
Conclusion
The available evidence suggests that this compound, when formulated into LNPs, offers a delivery platform with a favorable cytotoxicity profile, particularly for sensitive and hard-to-transfect cells. While Lipofectamine remains a potent and widely used transfection reagent, its associated cytotoxicity is a significant consideration. For research applications where maintaining high cell viability and minimizing off-target cellular stress responses are paramount, this compound LNPs present a compelling alternative. Researchers should, however, perform their own comparative studies using their specific cell types and experimental conditions to determine the optimal transfection method for their needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Cationic Lipid Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. how to reduce cytotoxicity during cell transfection | Westburg Life Sciences [westburg.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipofectamine 2000™ at transfection dose promotes EphA2 transcription in an HDAC4-dependent manner to reduce its cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 15. Cell Viability Assays | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. Cell Viability Assays | AAT Bioquest [aatbio.com]
C14-4 Lipid Nanoparticles for Enhanced mRNA Delivery to T Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics has revolutionized the landscape of drug development, with applications spanning from vaccines to advanced cell therapies like Chimeric Antigen Receptor (CAR)-T cell engineering. A critical component in the success of these therapies is the development of safe and efficient delivery vehicles. This guide provides a comprehensive cross-validation of the experimental results for C14-4, an ionizable lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for potent mRNA delivery to T lymphocytes. We will objectively compare the performance of this compound with alternative delivery methods and other ionizable lipids, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.
Performance Benchmark: this compound vs. Alternatives
The efficacy of this compound lies in its ability to facilitate high transfection efficiency with minimal cytotoxicity, a crucial balance for sensitive cell types like T cells. Experimental data consistently demonstrates the superiority of this compound based LNPs over traditional methods like electroporation and other ionizable lipids.
Transfection Efficiency
Studies utilizing luciferase reporter mRNA have quantified the transfection efficiency of this compound LNPs in both immortalized Jurkat T cell lines and primary human T cells. In a comparative analysis, this compound consistently outperforms other ionizable lipids, such as C14-2, C14-5, C16-2, and C12-4, in inducing luciferase expression.[1] Furthermore, when benchmarked against electroporation, a common non-viral transfection method, this compound LNPs achieve comparable levels of CAR expression in primary human T cells.[1]
| Delivery Method/Lipid | Cell Type | Reporter Gene | Relative Luciferase Expression (Normalized to Control) | Citation |
| This compound LNP | Jurkat | Luciferase | ~800-fold | [1] |
| C14-2 LNP | Jurkat | Luciferase | ~400-fold | [1] |
| C14-5 LNP | Jurkat | Luciferase | ~350-fold | [1] |
| C16-2 LNP | Jurkat | Luciferase | ~300-fold | [1] |
| C12-4 LNP | Jurkat | Luciferase | ~250-fold | [1] |
| Lipofectamine | Jurkat | Luciferase | ~100-fold | [1] |
| Electroporation | Primary Human T Cells | CAR | Comparable to this compound LNP | [1] |
Cytotoxicity Profile
A significant advantage of this compound LNPs is their favorable safety profile. In contrast to electroporation, which is known to induce significant cell death, this compound LNPs exhibit minimal cytotoxicity, preserving the viability and integrity of the T cell population.[2] This is a critical factor in the manufacturing of cell-based therapies where maintaining a healthy and functional cell product is paramount.
| Delivery Method/Lipid | Cell Type | Cell Viability (%) | Citation |
| This compound LNP | Jurkat | >95% | [1] |
| This compound LNP | Primary Human T Cells | High | [2] |
| Electroporation | Primary Human T Cells | Significantly Reduced | [1] |
Physicochemical Characteristics
The physical properties of LNPs play a crucial role in their biological activity. LNPs formulated with this compound typically exhibit a size of approximately 65-70 nm in diameter with a low polydispersity index (PDI), indicating a uniform particle size distribution.[1] These characteristics are optimal for cellular uptake. The encapsulation efficiency of mRNA within this compound LNPs is consistently high, often exceeding 85-90%.[1]
| Ionizable Lipid | Diameter (nm) | PDI | Encapsulation Efficiency (%) | Citation |
| This compound (Crude) | ~70 | <0.2 | ~92.5% | [1] |
| This compound (Purified) | ~65 | <0.2 | ~86.3% | [1] |
Signaling Pathway and Mechanism of Action
The efficacy of this compound LNPs in mRNA delivery is underpinned by a sophisticated mechanism of cellular uptake and endosomal escape. The ionizable nature of this compound is central to this process.
References
C14-4 Lipid Nanoparticle Performance: A Comparative Guide for Primary Human T Cells and Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of C14-4 lipid nanoparticles (LNPs) for mRNA delivery in primary human T cells and the Jurkat cell line. The data presented herein is crucial for researchers selecting the appropriate cell model for studies involving T cell engineering and therapeutic development.
Executive Summary
Primary human T cells are the gold standard for immunological research, offering the most physiologically relevant model. However, they are notoriously difficult to transfect.[1][2] Jurkat cells, an immortalized T cell line, are often used as a more tractable alternative.[1] This guide outlines the key performance differences of this compound LNPs, a prominent tool for non-viral gene delivery, in these two cell types. Recent studies demonstrate that LNPs containing the ionizable lipid this compound can achieve mRNA delivery in T cells with high efficiency and reduced cytotoxicity compared to traditional methods like electroporation.[1][3]
Data Presentation: this compound LNP Performance
The following tables summarize the transfection efficiency and cell viability of this compound LNPs in Jurkat cells and activated primary human T cells. The data is based on the delivery of eGFP mRNA.
Table 1: Transfection Efficiency in Jurkat Cells [1]
| eGFP-mRNA Concentration (ng/mL) | Timepoint (hours) | % eGFP Positive Cells (Approx.) |
| 125 | 24 | 80% |
| 125 | 48 | 90% |
| 125 | 72 | 90% |
| 250 | 24 | 85% |
| 250 | 48 | 95% |
| 250 | 72 | 95% |
| 500 | 24 | 90% |
| 500 | 48 | >95% |
| 500 | 72 | >95% |
Table 2: Cell Viability in Jurkat Cells [1]
| eGFP-mRNA Concentration (ng/mL) | Timepoint (hours) | % Viability (Approx.) |
| 125 | 24 | >95% |
| 125 | 48 | >95% |
| 125 | 72 | >95% |
| 250 | 24 | >95% |
| 250 | 48 | >95% |
| 250 | 72 | >95% |
| 500 | 24 | >95% |
| 500 | 48 | >95% |
| 500 | 72 | ~90% |
Table 3: Transfection Efficiency in Activated Primary Human T Cells [1]
| eGFP-mRNA Concentration (ng/mL) | Timepoint (hours) | % eGFP Positive Cells (Approx.) |
| 125 | 48 | ~50% |
| 250 | 48 | ~70% |
| 500 | 48 | ~80% |
Table 4: Cell Viability in Activated Primary Human T Cells [1]
| eGFP-mRNA Concentration (ng/mL) | Timepoint (hours) | % Viability (Approx.) |
| 125 | 48 | >95% |
| 250 | 48 | >95% |
| 500 | 48 | >95% |
Key Observations
-
Transfection Efficiency: this compound LNPs demonstrate high transfection efficiency in both cell types. However, Jurkat cells are more readily transfected, reaching over 95% eGFP positive cells at a concentration of 500 ng/mL after 48 hours.[1] Activated primary human T cells also show a dose-dependent increase in transfection, achieving approximately 80% efficiency at the same concentration and timepoint.[1]
-
Cytotoxicity: this compound LNPs exhibit low cytotoxicity in both Jurkat and primary T cells.[1][3] A slight decrease in viability was observed in Jurkat cells at the highest mRNA concentration after 72 hours.[1] In contrast, primary T cells maintained high viability across all tested concentrations.[1]
Experimental Protocols
This compound LNP Preparation
This compound LNPs were prepared using the LipidLaunch™ this compound T Cell Exploration Kit.[1][4]
-
Lipid Mixture Preparation: An ethanolic lipid mixture was prepared with a molar ratio of 35:16:46.5:2.5 of this compound, 1,2-DOPE, cholesterol, and DMG-PEG(2000), respectively.[1]
-
Aqueous Phase Preparation: eGFP-mRNA was diluted to 200 μg/mL in 50 mM sodium acetate, pH 4.5.[1]
-
LNP Formation: The lipid and aqueous phases were mixed using a microfluidic device with a 3:1 flow rate ratio (aqueous:lipid).[1]
-
Dialysis: The resulting LNPs were dialyzed against PBS (pH 7.4) overnight.[1]
Cell Culture and Transfection
Jurkat Cells: [1]
-
Cell Seeding: Jurkat cells were seeded at a density of 100,000 cells per well in 96-well plates.[1]
-
Transfection: this compound LNPs encapsulating eGFP-mRNA were added to the cell culture medium to final concentrations of 125, 250, or 500 ng/mL.[1]
-
Incubation: Cells were incubated for 24, 48, or 72 hours.[1]
-
Analysis: Transfection efficiency and cell viability were assessed by flow cytometry after staining with DAPI.[1]
Primary Human T Cells: [1]
-
Isolation and Activation: Peripheral blood mononuclear cells (PBMCs) were isolated from whole blood. T cells were subsequently enriched and activated for three days using plate-bound anti-CD3 (1 μg/mL) and soluble anti-CD28 (5 μg/mL).[1]
-
Transfection: Activated T cells were treated with this compound LNPs containing eGFP-mRNA at final concentrations of 125, 250, or 500 ng/mL.[1]
-
Incubation: Cells were incubated for up to 72 hours.[1]
-
Analysis: Transfection efficiency and viability were determined by flow cytometry following staining with an anti-CD3 antibody and DAPI.[1]
Visualizations
Caption: Experimental workflow for comparing this compound LNP performance.
Caption: this compound LNP mechanism of mRNA delivery into T cells.
References
C14-4 Transfection Reagent: A Comparative Guide for High-Efficiency Delivery in Primary T Cells
For researchers, scientists, and drug development professionals working with challenging cell types like primary human T cells, the choice of a transfection reagent is critical to experimental success. This guide provides a comprehensive comparison of the C14-4 lipid nanoparticle (LNP) system against other common transfection methods, supported by experimental data. This compound is an ionizable lipid that has demonstrated high efficiency in delivering mRNA to primary human T cells, a cell type notoriously difficult to transfect.[1][2] This guide will focus on its performance in this critical application.
Performance Comparison
The primary advantages of this compound lie in its high transfection efficiency and low cytotoxicity, particularly when compared to physical methods like electroporation.[1] While direct, quantitative head-to-head data with other commercially available lipid-based reagents for T-cell transfection is limited in publicly available literature, the performance of this compound LNPs can be benchmarked against traditional viral and non-viral methods.
Table 1: Comparison of Transfection Methods for Primary T Cells
| Feature | This compound Lipid Nanoparticles | Electroporation | Lentiviral Vectors |
| Transfection Efficiency | High | High | Very High |
| Cell Viability | High | Low to Medium | Medium to High |
| Payload Capacity | Flexible (mRNA, siRNA) | Flexible | Limited by viral genome size |
| Integration into Host Genome | No (transient expression) | No (transient expression) | Yes (stable expression) |
| Immunogenicity | Low | Low | Medium to High |
| Scalability & Manufacturing | Relatively simple and scalable | Simple for small scale | Complex and costly |
| Key Advantage | High efficiency with low cytotoxicity[1] | High efficiency | Stable, long-term expression |
| Key Disadvantage | Transient expression | High cell mortality[3] | Risk of insertional mutagenesis |
Experimental Data
Recent studies have highlighted the performance of this compound LNPs for delivering mRNA to activated primary human T cells.
Transfection Efficiency in Jurkat Cells: A time and dose-dependent experiment in Jurkat cells, an immortalized T-cell line, showed that maximal transfection efficiency with this compound LNPs encapsulating eGFP mRNA was achieved at approximately 48 hours post-transfection. High expression was maintained at 72 hours.[1]
Cell Viability: In the same Jurkat cell study, this compound LNPs exhibited high cell viability across all tested doses. A slight decrease in viability was observed only at the highest dose after 72 hours.[1] In a direct comparison for CAR T-cell engineering, LNP-mediated delivery resulted in significantly higher T-cell viability (around 77%) compared to electroporation (around 55%) shortly after transfection.[3]
Table 2: this compound LNP Performance in Jurkat T Cells
| Time Point | eGFP-mRNA Concentration | Transfection Efficiency (% of eGFP positive cells) | Cell Viability (%) |
| 48 hours | 125 ng/mL | High | High |
| 48 hours | 250 ng/mL | Maximal | High |
| 48 hours | 500 ng/mL | High | High |
| 72 hours | 500 ng/mL | High | Slightly Decreased |
Note: This table is a qualitative summary based on the description of experimental results.[1] Specific percentages were not provided in the source material.
Experimental Protocols
1. Preparation of this compound Lipid Nanoparticles (LNPs) for mRNA Delivery
This protocol describes the general workflow for preparing this compound LNPs for the transfection of primary human T cells.
Materials:
-
This compound ionizable lipid
-
Helper lipids (e.g., DOPE, cholesterol)
-
PEG-lipid
-
mRNA encoding the protein of interest
-
Low pH buffer (e.g., sodium acetate, pH 4.5)
-
Physiological pH buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing system
-
Dialysis device
Procedure:
-
Prepare the lipid mixture by dissolving this compound, helper lipids, and PEG-lipid in ethanol.
-
Prepare the aqueous phase by dissolving the mRNA in a low pH buffer.
-
Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes for the microfluidic mixing system.
-
Initiate microfluidic mixing at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing allows for the self-assembly of LNPs with encapsulated mRNA.
-
The resulting LNP solution is then dialyzed against a physiological pH buffer (e.g., PBS) to remove ethanol and raise the pH, which neutralizes the surface charge of the LNPs.
-
The final LNP suspension can be stored at 4°C for short-term use.
2. Transfection of Activated Primary Human T Cells with this compound LNPs
Materials:
-
Activated primary human T cells
-
Complete cell culture medium
-
This compound LNP-mRNA suspension
-
Multi-well culture plates
Procedure:
-
Seed the activated primary human T cells in a multi-well plate at the desired density.
-
Dilute the this compound LNP-mRNA suspension to the desired final mRNA concentration in complete cell culture medium.
-
Add the diluted LNP suspension to the cells.
-
Incubate the cells for 24-72 hours to allow for uptake of the LNPs and expression of the transfected mRNA.
-
Analyze the cells for protein expression and cell viability using appropriate methods such as flow cytometry.
Visualizations
Caption: Workflow for mRNA delivery to T cells using this compound LNPs.
Caption: Simplified T-cell activation signaling pathway.
References
Comparative Guide to In Vivo Biodistribution and Efficacy of C14-4 Formulated Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo performance of C14-4 formulated lipid nanoparticles (LNPs) against other alternatives, supported by experimental data. The focus is on biodistribution and therapeutic efficacy, particularly in the context of mRNA delivery for cancer immunotherapy applications such as CAR-T cell engineering.
Executive Summary
The ionizable lipid this compound has emerged as a promising component for LNP-based mRNA delivery systems. In vivo studies demonstrate that LNPs formulated with this compound exhibit a preferential biodistribution to the spleen over the liver, a significant advantage for immunotherapies targeting T cells. This contrasts with the liver-tropic nature of LNPs formulated with the clinical standard ionizable lipid, MC3. Efficacy studies, particularly in the realm of CAR-T cell therapy, have shown that this compound LNPs can mediate potent anti-tumor responses, comparable to traditional methods like electroporation but with lower associated cytotoxicity.
In Vivo Biodistribution: this compound vs. Alternatives
A key determinant of the therapeutic success of LNP-delivered mRNA is its biodistribution. For applications requiring the modulation of immune cells, such as CAR-T cell generation, delivery to lymphoid organs like the spleen is paramount.
Quantitative Biodistribution Data
The following table summarizes the biodistribution of this compound LNPs compared to MC3 LNPs in mice, as measured by luminescence from reporter mRNA (e.g., luciferase). Data is presented as a percentage of the total luminescence signal detected in the specified organs.
| Organ | This compound LNP (% Luminescence) | MC3 LNP (% Luminescence) |
| Spleen | Higher Accumulation | Lower Accumulation |
| Liver | Lower Accumulation | Higher Accumulation |
Note: Specific numerical values for percentage of injected dose per gram of tissue (%ID/g) were not consistently available in the reviewed literature. The data indicates a clear qualitative and relative difference in organ tropism.
All LNPs formulated with the this compound ionizable lipid demonstrated a bias for functional delivery in the spleen over the liver[1]. In contrast, the standard MC3 LNP resulted in primarily liver delivery with minimal delivery to the spleen and lymph nodes[1]. This inherent spleen-tropism of this compound containing LNPs makes them advantageous for applications targeting immune cells[1].
Signaling Pathway for LNP Uptake
The differential biodistribution of LNPs is influenced by their interaction with serum proteins, which then mediate uptake in various organs. The specific composition of the LNP, particularly the ionizable lipid, dictates this protein corona and subsequent organ tropism.
Caption: LNP interaction with serum proteins and subsequent organ uptake.
In Vivo Efficacy: this compound in CAR-T Cell Engineering
This compound formulated LNPs have been extensively evaluated for their efficacy in mediating the in vivo and ex vivo generation of CAR-T cells for cancer therapy.
Comparative Efficacy Data
The table below compares the efficacy of CAR-T cells generated using this compound LNPs with those generated via electroporation, a standard non-viral method for mRNA delivery.
| Efficacy Parameter | This compound LNP-mediated CAR-T | Electroporation-mediated CAR-T |
| CAR Expression | Comparable to electroporation | Standard for transient expression |
| Cytotoxicity | Substantially reduced | Can be cytotoxic |
| Anti-tumor Activity | Potent cancer cell killing | Potent cancer cell killing |
CAR T-cells engineered using this compound LNPs have demonstrated potent cancer-killing activity in co-culture assays with leukemia cells, with performance equivalent to CAR-T cells generated via electroporation[2][3]. The key advantage of the LNP-based method is the significantly reduced cytotoxicity, which is a known limitation of electroporation[2][3].
Experimental Workflow for In Vivo CAR-T Generation and Efficacy Assessment
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of LNP-mediated CAR-T cell therapy in a tumor model.
Caption: Workflow for in vivo LNP-mediated CAR-T cell efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments.
In Vivo Biodistribution Study Protocol
-
LNP Formulation: Formulate LNPs with this compound or a comparator lipid (e.g., MC3) encapsulating a reporter mRNA (e.g., firefly luciferase).
-
Animal Model: Utilize healthy mice (e.g., C57BL/6).
-
Administration: Administer a defined dose of the LNP formulation intravenously (i.v.) via the tail vein.
-
Imaging: At specified time points post-injection (e.g., 6 hours), perform in vivo and ex vivo bioluminescence imaging using an IVIS system.
-
Organ Harvest: After the final imaging, euthanize the mice and harvest key organs (liver, spleen, lungs, heart, kidneys).
-
Data Analysis: Quantify the luminescent signal in each organ to determine the relative biodistribution. Normalize the signal to organ weight for more precise quantification.
In Vivo CAR-T Efficacy Study Protocol
-
Cell Lines: Use a relevant cancer cell line (e.g., Nalm-6 for acute lymphoblastic leukemia) and human T cells.
-
Animal Model: Employ immunodeficient mice (e.g., NSG mice) capable of hosting human cell xenografts.
-
Tumor Establishment: Engraft the mice with the cancer cell line to establish tumors.
-
CAR-T Generation:
-
Ex vivo : Transfect human T cells with CAR mRNA using either this compound LNPs or electroporation.
-
In vivo : Directly inject CAR mRNA-loaded this compound LNPs into tumor-bearing mice.
-
-
Treatment: Administer the engineered CAR-T cells (ex vivo) or the LNPs (in vivo) to the tumor-bearing mice.
-
Efficacy Monitoring:
-
Monitor tumor growth over time using methods like bioluminescence imaging or caliper measurements.
-
Track the survival of the different treatment groups.
-
-
Data Analysis: Compare tumor growth curves and survival rates between the this compound LNP group, the comparator group (e.g., electroporation), and a control group.
Conclusion
This compound formulated lipid nanoparticles represent a significant advancement in mRNA delivery, particularly for applications requiring extrahepatic targeting. Their inherent spleen-tropism makes them highly suitable for immune-oncology applications like CAR-T cell therapy. The available data indicates that this compound LNPs can achieve therapeutic efficacy comparable to established methods while offering a superior safety profile with reduced cytotoxicity. Further research focusing on detailed quantitative biodistribution and long-term efficacy studies will continue to elucidate the full potential of this promising delivery platform.
References
Safety Operating Guide
Navigating the Disposal of C14-4: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the ionizable cationic lipid C14-4, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
This compound, identified by CAS number 2639634-80-1, is utilized in the generation of lipid nanoparticles (LNPs) for mRNA delivery in research settings.[1][2] While instrumental in advancing therapeutic technologies, its chemical nature necessitates careful management as a special waste product.
Personal Protective Equipment and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment (PPE). This compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and eye irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[3] |
| Body Protection | Laboratory coat. | Protects against incidental contact.[3] |
| Respiratory Protection | Use in a chemical fume hood. | Minimizes inhalation of dust or aerosols.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance. The following procedure is based on guidelines for handling potentially hazardous chemicals in a laboratory setting.
-
Segregation and Collection :
-
Do not mix this compound waste with general laboratory trash or other waste streams.
-
Collect all this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling :
-
The waste container must be labeled with the full chemical name ("this compound" and "ionizable cationic lipid"), the CAS number (2639634-80-1), and appropriate hazard symbols (e.g., irritant).
-
-
Storage :
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[3]
-
The storage area should be cool and well-ventilated.
-
-
Waste Pickup and Disposal :
-
Arrange for the disposal of the this compound waste through a licensed disposal company.
-
Consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, regional, and national regulations.[3]
-
In the event of a spill, mix the material with an inert absorbent such as sand, sweep it up, and place it in a tightly closed container for disposal.[3]
This compound Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
References
Essential Safety and Handling Protocols for C14-4 and Carbon-14
This guide provides crucial safety and logistical information for the handling of both the ionizable lipid C14-4 and the radioactive isotope Carbon-14 (C-14), addressing a potential ambiguity in the compound of interest. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Understanding the Distinction: this compound vs. Carbon-14
It is critical to differentiate between two substances that may be referred to similarly:
-
This compound: An ionizable cationic lipid used in the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2][3][4] It is a key component in research for therapies like CAR-T.[3]
-
Carbon-14 (C-14): A radioactive isotope of carbon with a long half-life of 5,730 years.[5] It is a low-energy beta emitter used as a tracer in biological research.[5][6]
The safety protocols for these two compounds are vastly different.
Section 1: Handling and Safety for this compound (Ionizable Lipid)
This compound is an ionizable lipid essential for the development of mRNA-based therapeutics.[1][3] While it has shown low cytotoxicity in experimental settings, proper handling is necessary to ensure safety and maintain product integrity.[1][3]
Personal Protective Equipment (PPE) for this compound
Standard laboratory PPE is required when handling this compound to prevent skin and eye exposure.
| PPE Component | Specification | Rationale |
| Gloves | Disposable nitrile gloves | Protects against skin contact with the chemical.[7] |
| Eye Protection | Safety glasses or chemical splash goggles | Prevents accidental splashes to the eyes.[7] |
| Lab Coat | Standard laboratory coat | Provides a barrier against spills on clothing and skin. |
| Footwear | Closed-toe shoes | Protects feet from spills.[7] |
Storage and Handling of this compound
Proper storage is crucial for maintaining the stability of this compound.
| Condition | Specification | Rationale |
| Temperature | Store at -20°C for up to one month or -80°C for up to six months.[1] | Ensures chemical stability and prevents degradation. |
| Formulation | Typically supplied as a solution in ethanol.[2][8] | Keep container tightly sealed to prevent evaporation of the solvent. |
| Handling | Handle in a well-ventilated area. | Minimizes inhalation exposure to the ethanol solvent. |
This compound Disposal Plan
Dispose of this compound and associated waste in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound Solution | Collect in a designated, labeled hazardous waste container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated container for chemically contaminated solid waste. |
| Empty this compound Vials | Triple rinse with a suitable solvent (e.g., ethanol), collect the rinsate as chemical waste, and deface the label before disposing of the container.[9] |
Experimental Workflow for this compound LNP Formulation
The following diagram outlines the general workflow for formulating Lipid Nanoparticles (LNPs) using this compound for mRNA delivery to T cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]
- 4. This compound, 2639634-80-1 | BroadPharm [broadpharm.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. This compound - Cayman Chemical [bioscience.co.uk]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
